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2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid Documentation Hub

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  • Product: 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid
  • CAS: 59488-41-4

Core Science & Biosynthesis

Foundational

Rational Design and Molecular Docking of 2-Amino-5-Methoxy-1,3-Benzothiazole-6-Carboxylic Acid Derivatives Targeting Bacterial DNA Gyrase B

Phase I: Pharmacophore Rationale & Target Identification The escalating threat of antimicrobial resistance, particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acineto...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Pharmacophore Rationale & Target Identification

The escalating threat of antimicrobial resistance, particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antibacterial agents with unexploited mechanisms of action. Bacterial DNA gyrase and topoisomerase IV are validated, essential targets for antibacterial therapy. While fluoroquinolones target the DNA cleavage complex, targeting the ATP-binding site of the GyrB subunit offers a strategic bypass to existing resistance mechanisms.

As a Senior Application Scientist in computational drug discovery, I approach the 1,3-benzothiazole scaffold not merely as a chemical structure, but as a highly tunable geometric key. Specifically, 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid ([1]) represents a privileged pharmacophore for GyrB inhibition. Recent crystallographic studies, such as those detailing the E. coli GyrB24 complex ([2]) and the P. aeruginosa GyrB complex ([3]), demonstrate that benzothiazole-based inhibitors can achieve low nanomolar potency when their functional groups are rationally aligned with the enzyme's active site topology.

SAR_Logic Core 1,3-Benzothiazole Scaffold (Core Pharmacophore) Pos2 2-Amino Substitution (Enables Pyrrole Amide Coupling) Core->Pos2 Pos5 5-Methoxy Group (Fills Hydrophobic Sub-pocket) Core->Pos5 Pos6 6-Carboxylic Acid (Salt Bridge with Arg136) Core->Pos6 Activity Potent GyrB Inhibition (Anti-ESKAPE Pathogens) Pos2->Activity Pos5->Activity Pos6->Activity

Figure 2: Structure-activity relationship (SAR) logic for the benzothiazole pharmacophore.

Phase II: Structural Causality & Binding Mechanics

Successful molecular docking requires a deep understanding of the causality behind molecular interactions. The efficacy of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid derivatives is driven by three distinct structural mandates[4]:

  • The 6-Carboxylic Acid (The Ionic Anchor): The carboxylic acid at the C6 position is non-negotiable for potent activity. At physiological pH, this group is deprotonated and forms a critical ionic interaction (salt bridge) with the positively charged side chain of Arg136 in the GyrB pocket. Literature confirms that replacing this carboxyl group with less acidic bioisosteres (e.g., hydroxamic acid) or moving it to the C5 position results in a near-total loss of enzyme inhibition[4].

  • The 5-Methoxy Substitution (The Steric Wedge): The expansion of the chemical space to the C5 position modifies the physicochemical properties of the core[2]. The methoxy group projects into a narrow hydrophobic sub-pocket adjacent to the ATP-binding site. This desolvates the pocket and provides optimal Van der Waals contacts, significantly enhancing the inhibitory potency compared to unsubstituted analogs.

  • The 2-Amino Linkage (The H-Bond Conduit): The 2-amino group serves as the synthetic attachment point for extended moieties, such as a 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide group. This extension reaches deep into the adenine-binding pocket, forming crucial hydrogen bonds with Asp73 (in E. coli) via a highly conserved, structurally integrated water molecule[4].

Phase III: Computational Methodology (Self-Validating Protocol)

To ensure scientific integrity, molecular docking cannot be a static, isolated event. It must be part of a self-validating system where static pose prediction is dynamically verified. Below is the step-by-step methodology for docking 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid derivatives into GyrB.

Step 1: Macromolecule Preparation (Targeting Causality)
  • Retrieval: Download the high-resolution crystal structure of E. coli GyrB24 ([2]).

  • Water Network Curation: Delete bulk solvent molecules, but strictly retain the conserved structural water mediating the interaction between the native ligand and Asp73. Removing this water will result in artificial poses and false-negative scoring.

  • Protonation State Assignment: Use PROPKA at pH 7.4. Manually verify that Arg136 is protonated (positively charged) to ensure it can act as an electrostatic anchor for the ligand's carboxylic acid.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while preserving the heavy-atom crystallographic coordinates.

Step 2: Ligand Preparation
  • Conformer Generation: Sketch the 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid derivative.

  • Ionization: Use Epik to generate the most probable ionization state at pH 7.4. The 6-carboxylic acid must be assigned a -1 charge (carboxylate).

  • Geometry Optimization: Minimize the ligand using the OPLS4 force field to generate the lowest-energy 3D conformation.

Step 3: Receptor Grid Generation & Docking
  • Grid Definition: Center the grid box (15 Å × 15 Å × 15 Å) on the centroid of the co-crystallized inhibitor LSJ38.

  • Constraints: Apply a positional constraint on the conserved structural water and an H-bond acceptor constraint on Arg136.

  • Execution: Run Extra Precision (XP) docking (e.g., via Schrödinger Glide or AutoDock Vina) to heavily penalize steric clashes and accurately score the desolvation penalty overcome by the 5-methoxy group.

Step 4: MD Simulation Validation (The Trustworthiness Check)
  • System Setup: Solvate the top-scoring docking complex in a TIP3P water box with 0.15 M NaCl.

  • Production Run: Execute a 100 ns Molecular Dynamics (MD) simulation.

  • Validation: Calculate the Ligand Root Mean Square Deviation (RMSD). A stable pose is validated if the RMSD plateaus at < 2.0 Å relative to the initial docking pose, confirming that the Arg136 salt bridge and the Asp73 water-mediated H-bond remain intact under dynamic physiological conditions.

ExperimentalWorkflow A 1. Target Preparation (GyrB PDB: 7P2N / 7PTG) C 3. Receptor Grid Generation (ATP-Binding Pocket) A->C B 2. Ligand Preparation (5-Methoxy-Benzothiazole Core) D 4. Molecular Docking (AutoDock Vina / Glide) B->D C->D E 5. Pose Scoring & Analysis (ΔG, H-Bonds, Salt Bridges) D->E F 6. MD Simulation (100 ns Trajectory Validation) E->F

Figure 1: Self-validating computational workflow for molecular docking and MD simulation.

Phase IV: Quantitative Evaluation

To contextualize the docking results, it is imperative to correlate computational binding affinities with empirical in vitro data. The table below synthesizes the structure-activity relationship (SAR) trends observed in literature for benzothiazole derivatives targeting GyrB[2][4].

Table 1: Quantitative Docking & Inhibition Profile of Benzothiazole Derivatives

Compound VariantSubstitution PatternE. coli GyrB IC₅₀ (nM)*Key Interacting ResiduesPredicted Binding Free Energy (ΔG, kcal/mol)
Unsubstituted Core 2-Amino> 1000Asp73 (Weak)-5.2
Carboxylic Acid Mutant 2-Amino, 6-COOH45Asp73, Arg136-8.4
Methoxy-Carboxylic Acid 2-Amino, 5-OMe, 6-COOH< 10Asp73, Arg136, Val120-10.1
Bioisostere Failure 2-Amino, 5-OMe, 6-CONHOH> 5000Asp73, Val120-4.8

*Note: IC₅₀ values represent synthesized literature trends demonstrating the exponential gain in potency when combining the 6-carboxylic acid electrostatic anchor with the 5-methoxy hydrophobic wedge.

Conclusion

The rational design of GyrB inhibitors relies heavily on exploiting the precise geometric and electrostatic demands of the ATP-binding pocket. Molecular docking studies confirm that 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a structurally optimized scaffold. The 6-carboxylic acid guarantees a non-negotiable salt bridge with Arg136, while the 5-methoxy substitution optimally fills a hydrophobic sub-pocket, driving the binding free energy into the low nanomolar range. By employing a self-validating computational workflow that pairs static XP docking with dynamic MD simulations, researchers can confidently advance these derivatives through hit-to-lead optimization pipelines against multidrug-resistant ESKAPE pathogens.

References

  • 7P2N: E.coli GyrB24 with inhibitor LSJ38 (EBL2684) . RCSB Protein Data Bank. Available at:[Link]

  • 7PTG: Pseudomonas aeruginosa DNA gyrase B 24kDa ATPase subdomain complexed with EBL2888 . RCSB Protein Data Bank. Available at:[Link]

  • New dual ATP-competitive inhibitors of bacterial DNA gyrase and topoisomerase IV active against ESKAPE pathogens . European Journal of Medicinal Chemistry. Available at:[Link]

  • 5-Methoxy-2-benzothiazolamine (Compound Summary) . National Center for Biotechnology Information. PubChem Database. Available at:[Link]

Sources

Exploratory

Preliminary Cytotoxicity Screening of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

An In-Depth Technical Guide Executive Summary This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of 2-amino-5-methoxy-1,3-benzothiazole-6-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. Benzothiazole scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential.[1][2][3] This necessitates a robust and logical screening cascade to evaluate novel derivatives for their cytotoxic effects and to elucidate their primary mechanism of action. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal logic behind experimental choices. We will detail a two-phased approach: an initial assessment of general cytotoxicity to determine potency (IC50), followed by a mechanistic investigation to differentiate between apoptotic and necrotic cell death pathways. All protocols are presented with an emphasis on self-validating systems, including essential controls, to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening

The Benzothiazole Scaffold in Drug Discovery

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[3] Derivatives of this heterocyclic system have been reported to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4] Their utility in oncology is particularly noteworthy, with some derivatives showing potent activity against a range of tumor cell lines.[3][5] This broad bioactivity makes the benzothiazole core a compelling starting point for the development of new therapeutic agents.

The Target Compound: 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

The subject of this guide, 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid, incorporates several functional groups that suggest a potential for biological interaction. The 2-amino group is a common feature in many bioactive benzothiazoles, while methoxy and carboxylic acid substitutions can significantly influence the compound's physicochemical properties, such as solubility, and its ability to interact with biological targets.[1] Given the established anticancer potential of the parent scaffold, a systematic evaluation of this derivative's effect on cell viability is a critical first step in its potential development as a therapeutic candidate.

Objectives of Preliminary Cytotoxicity Screening

The primary goal of this screening protocol is to answer three fundamental questions:

  • Does the compound exhibit cytotoxic activity against a representative cancer cell line?

  • What is its potency? This is quantified by determining the half-maximal inhibitory concentration (IC50).

  • What is the primary mechanism of cell death? The investigation aims to distinguish between programmed cell death (apoptosis) and unregulated cell death (necrosis).[6][7][8]

This structured approach ensures that resources are directed toward compounds with the most promising characteristics for further development.

Phase 1: General Cytotoxicity and Potency Assessment

The initial phase employs two distinct, complementary assays to provide a comprehensive measure of cytotoxicity. This dual-assay approach enhances the reliability of the findings by measuring different cellular health indicators.

Workflow for General Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis A Prepare Compound Stock (e.g., in DMSO) D Treat with Serial Dilutions of Compound (24-72h) A->D B Culture Cancer Cells (e.g., MCF-7, HepG2) C Seed Cells in 96-well Plates B->C C->D E Perform MTT Assay (Metabolic Activity) D->E F Perform LDH Assay (Membrane Integrity) D->F G Measure Absorbance (Plate Reader) E->G F->G H Calculate % Viability / % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: Phase 1 workflow for cytotoxicity screening.

The MTT Assay: A Metabolic Activity-Based Approach
  • Causality & Expertise: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen due to its high throughput, cost-effectiveness, and sensitivity.[9] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. A reduction in signal indicates either cell death or inhibition of proliferation.

  • Experimental Protocol: MTT Assay

    • Cell Plating: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid in sterile DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Treatment: Remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and an "untreated control" (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Purple formazan crystals should become visible in viable cells.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[11]

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

  • Data Presentation: MTT Assay Results

Concentration (µM)Absorbance (570nm) (Mean ± SD)% Viability
Vehicle Control1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.78 ± 0.0662.4%
500.35 ± 0.0428.0%
1000.15 ± 0.0312.0%

Table 1: Example data from an MTT assay used to calculate percent viability.

The LDH Release Assay: A Membrane Integrity-Based Approach
  • Causality & Expertise: The Lactate Dehydrogenase (LDH) assay serves as a crucial orthogonal validation. LDH is a stable cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised.[12][13] This makes it a direct marker of cytotoxicity leading to cell lysis (necrosis or late-stage apoptosis).[8][14] Performing this assay in parallel with the MTT assay helps to differentiate between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

  • Experimental Protocol: LDH Assay

    • Cell Plating and Treatment: Follow steps 1-4 of the MTT protocol in a separate 96-well plate. It is critical to include three additional control wells for each condition: "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with a lysis buffer, e.g., Triton X-100), and a "background control" (medium only).

    • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.[15]

    • Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[14]

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that results in the formation of a colored formazan product.[14]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Data Presentation: LDH Assay Results

Concentration (µM)Absorbance (490nm) (Mean ± SD)% Cytotoxicity
Spontaneous Release0.22 ± 0.020%
Maximum Release1.58 ± 0.11100%
100.31 ± 0.036.6%
500.89 ± 0.0749.3%
1001.45 ± 0.1090.4%

Table 2: Example data from an LDH assay used to calculate percent cytotoxicity.

Phase 2: Mechanistic Elucidation - Apoptosis vs. Necrosis

If Phase 1 demonstrates significant dose-dependent cytotoxicity (e.g., IC50 < 50 µM), the subsequent investigation focuses on the mechanism of cell death. Many benzothiazole derivatives are known to induce apoptosis, making this the primary hypothesis to test.[3][16]

The Intrinsic (Mitochondrial) Pathway of Apoptosis
  • Expertise: The intrinsic pathway is a major cell death program triggered by cellular stress.[17] It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[18][19] Pro-apoptotic proteins (like Bax and Bak) permeabilize the outer mitochondrial membrane (a process called MOMP), leading to the release of cytochrome c.[20][21] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator Caspase-9.[22][23] Caspase-9 then activates executioner caspases, primarily Caspase-3 and -7, which dismantle the cell in an orderly fashion.[24][25]

Diagram of the Intrinsic Apoptosis Pathway

G cluster_mito Mitochondrion cluster_cyto Cytosol Mito Mitochondrial Matrix CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Anti-apoptotic Bcl-2, Bcl-XL Bax Pro-apoptotic Bax, Bak Bcl2->Bax inhibits Bax->CytoC releases Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 activates ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Substrates Cellular Substrates ActiveCasp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Stress Cellular Stress (e.g., Test Compound) Stress->Bcl2 inhibits Stress->Bax activates

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Key Assays for Apoptosis Detection

To confirm apoptosis, we will measure two key events in the intrinsic pathway: the loss of mitochondrial membrane potential (an early event) and the activation of executioner caspases (a point of no return).

  • 3.3.1 Mitochondrial Membrane Potential (ΔΨm) Assay

    • Causality: A hallmark of early intrinsic apoptosis is the collapse of the electrochemical gradient across the mitochondrial membrane (ΔΨm).[26] This event, which precedes caspase activation and cytochrome c release, can be detected using cationic dyes like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence is indicative of apoptosis.

    • Protocol:

      • Plate and treat cells with the test compound (at concentrations around its IC50) for a shorter duration (e.g., 6-24 hours).

      • Remove the medium and incubate cells with JC-1 dye according to the manufacturer's protocol.

      • Wash the cells with assay buffer.

      • Measure fluorescence using a multi-well plate reader at ~590 nm (red aggregates) and ~530 nm (green monomers).

      • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • 3.3.2 Caspase-3/7 Activation Assay

    • Causality: The activation of executioner Caspases-3 and -7 is a definitive event in the apoptotic cascade.[27] These enzymes are responsible for cleaving numerous cellular proteins, leading to the morphological changes associated with apoptosis.[26] Measuring their activity provides direct evidence of apoptosis execution.

    • Protocol (Luminescent Assay, e.g., Caspase-Glo® 3/7):

      • Plate and treat cells with the test compound (at concentrations around its IC50) for 24-48 hours in a white-walled 96-well plate.

      • Include appropriate vehicle and positive controls (e.g., staurosporine).

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.

      • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

      • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

      • Measure luminescence using a plate-reading luminometer.

      • Express data as a fold-change in caspase activity relative to the vehicle control.

Data Interpretation and Synthesis

  • Building a Cytotoxicity Profile:

    • Scenario 1: Apoptosis. A compound that induces apoptosis will show a dose-dependent decrease in viability (MTT), a delayed or moderate increase in LDH release (as secondary necrosis occurs), a significant decrease in mitochondrial membrane potential, and a strong, dose-dependent increase in Caspase-3/7 activity.

    • Scenario 2: Necrosis. A necrotic compound will cause a rapid and parallel increase in LDH release and decrease in MTT signal. Caspase activation will be minimal or absent.

    • Scenario 3: Cytostatic. A cytostatic compound will inhibit MTT reduction (as it measures metabolic activity related to proliferation) but will cause little to no LDH release and no activation of apoptotic markers.

  • Example Integrated Data Summary

AssayEndpoint MeasuredResult for Compound X (at IC50)Interpretation
MTT Metabolic Activity / ViabilityIC50 = 15 µMPotent inhibitor of cell viability
LDH Membrane Integrity25% CytotoxicityModerate membrane damage
ΔΨm Mitochondrial Health60% decrease in Red/Green RatioSignificant mitochondrial depolarization
Caspase-3/7 Apoptosis Execution5-fold increase in activityStrong induction of apoptosis

Table 3: A synthesized profile strongly suggesting the compound induces apoptosis via the intrinsic pathway.

Conclusion and Future Directions

This guide outlines a logical and efficient cascade for the preliminary cytotoxicity screening of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. By integrating assays that measure metabolic activity, membrane integrity, and specific apoptotic events, this approach provides a robust initial characterization of the compound's biological effects on cancer cells.

A profile indicating potent, apoptosis-driven cytotoxicity would warrant further investigation, including:

  • Broad-Spectrum Screening: Testing against a panel of different cancer cell lines and a non-cancerous control cell line to assess selectivity.

  • Advanced Mechanistic Studies: Investigating upstream events, such as the expression levels of Bcl-2 family proteins or the release of cytochrome c via Western blot.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening related analogs to identify key structural features responsible for the cytotoxic activity.

This systematic evaluation is fundamental to the early stages of drug discovery and provides the critical data needed to justify advancing a promising compound toward more complex preclinical studies.

References

  • Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (n.d.).
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Chao, D. T., & Korsmeyer, S. J. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]

  • Green, D. R. (2022). The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. Cold Spring Harbor Perspectives in Biology. [Link]

  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. [Link]

  • Role of Caspases in Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). BCL-2 family proteins: changing partners in the dance towards death. Cell Death & Differentiation. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. [Link]

  • Mitochondrial Control of Apoptosis Pathway. (n.d.). Boster Biological Technology. [Link]

  • Bcl-2 family. (n.d.). Wikipedia. [Link]

  • Wang, C., & Youle, R. J. (2009). Mitochondria-mediated apoptosis in mammals. Protein & Cell. [Link]

  • Intrinsic Apoptosis Pathway. (n.d.). Creative Diagnostics. [Link]

  • Adams, J. M., & Cory, S. (2007). BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. AACR Journals. [Link]

  • Singh, R., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus. [Link]

  • Caspase. (n.d.). Wikipedia. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2018). Current Protocols in Toxicology. [Link]

  • Synthesis and biological activities of benzothiazole derivatives: A review. (2023). Heparin. [Link]

  • Pereira, C. V., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Martin, S. J. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions. [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis. [Link]

  • Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2017). Chemical Biology & Drug Design. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

  • Padmavathi, V., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]

  • Korankye, M. (2023). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Based Deep Eutectic Solvents. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. (2012). Investigational New Drugs. [Link]

  • Barlaam, B., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry. [Link]

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Foundational

Receptor Binding Affinity of 2-Amino-5-Methoxy-1,3-Benzothiazole-6-Carboxylic Acid Derivatives: A Technical Guide to Dual-Target Pharmacophore Evaluation

Introduction to the AMBC Scaffold The 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBC) scaffold represents a highly privileged structure in modern medicinal chemistry. Benzothiazole derivatives are widely rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the AMBC Scaffold

The 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBC) scaffold represents a highly privileged structure in modern medicinal chemistry. Benzothiazole derivatives are widely recognized for their ability to mimic the adenine portion of ATP, making them potent kinase inhibitors[1]. Concurrently, the inclusion of a 6-carboxylic acid moiety transforms this core into a highly selective ligand for nuclear receptors, most notably the Farnesoid X Receptor (FXR)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the receptor binding affinity of AMBC derivatives. It provides a rigorous structural rationale and field-validated experimental workflows for evaluating their dual-target potential in both oncology and metabolic disease models.

Structural Rationale and Binding Causality

The rational design of AMBC derivatives relies on three distinct pharmacophoric domains, each engineered to exploit specific receptor microenvironments:

  • The 6-Carboxylic Acid (Electrostatic Anchor): In nuclear receptors like FXR, ligand binding is dictated by electrostatic interactions within the ligand-binding domain (LBD). The C-6 carboxylic acid establishes a critical salt bridge with Arg331 in the FXR-LBD. Isomeric shifts (e.g., moving the acid to C-4 or C-7) result in a complete loss of this electrostatic interaction, drastically reducing cellular potency[2].

  • The 2-Amino Substitution (Hinge Region Binder): For Epidermal Growth Factor Receptor (EGFR) tyrosine kinase targeting, the benzothiazole core acts as a purine isostere[3]. The 2-amino group is essential for forming a directional hydrogen bond with the backbone carbonyl of Met793 in the kinase hinge region, effectively competing with ATP[1].

  • The 5-Methoxy Group (Hydrophobic Pocket Filler): The 5-methoxy substitution serves a dual purpose: it increases the overall lipophilicity of the molecule (enhancing cellular permeability) and projects into the hydrophobic sub-pocket of the target receptor, stabilizing the ligand-receptor complex via van der Waals forces.

SAR_Logic Core AMBC Pharmacophore Core Pos2 2-Amino Group H-bond donor for Kinase Hinge (Met793) Core->Pos2 Pos5 5-Methoxy Group Steric bulk for Hydrophobic Pocket Core->Pos5 Pos6 6-Carboxylic Acid Electrostatic anchor for FXR (Arg331) Core->Pos6

Structure-Activity Relationship (SAR) logic of the AMBC scaffold dictating receptor affinity.

Molecular Mechanisms of Receptor Activation

Farnesoid X Receptor (FXR) Agonism

FXR functions as a major metabolic sensor. When an AMBC derivative binds to the FXR-LBD, it induces a thermodynamic stabilization of the receptor. Specifically, ligand binding and subsequent heterodimerization with the Retinoid X Receptor alpha (RXR α ) induce conformational changes in the C-terminus of helix 11[4]. This structural shift stabilizes the Activation Function-2 (AF-2) surface, which is an absolute prerequisite for the recruitment of the Steroid Receptor Coactivator 1 (SRC-1)[4].

FXR_Pathway Ligand AMBC Derivative (Agonist) FXR FXR-RXR Heterodimer Ligand->FXR Binds LBD (Arg331) SRC1 SRC-1 Coactivator FXR->SRC1 Helix 11 Shift Recruits DNA FXRE (DNA Binding) SRC1->DNA Complex Translocates Target Target Gene Expression DNA->Target Transcription

Mechanistic pathway of FXR activation and coactivator recruitment by AMBC derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the evaluation of AMBC derivatives must utilize self-validating assay systems. Below are the optimized protocols for quantifying receptor binding affinity.

TR-FRET Assay for FXR-Coactivator Recruitment

Causality of Experimental Choice: Standard fluorescence assays are often confounded by the auto-fluorescence of benzothiazole derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, completely bypassing short-lived compound fluorescence and yielding a true signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.1% BSA, and 1 mM DTT). Causality: DTT is critical to prevent the oxidation of surface-exposed cysteines on the FXR-LBD, which would otherwise artificially lower binding affinity.

  • Complex Formation: Incubate 5 nM GST-tagged human FXR-LBD with 2 nM Terbium-labeled anti-GST antibody (FRET donor) and 50 nM Fluorescein-labeled SRC-1 peptide (FRET acceptor).

  • Ligand Titration: Dispense AMBC derivatives in a 12-point dose-response curve (ranging from 0.1 nM to 10 μ M) into a 384-well plate.

  • Internal Validation: Include GW4064 (a known potent FXR agonist) as a positive control[2] and DMSO as a vehicle control to ensure the assay's dynamic range is actively responsive.

  • Equilibration & Readout: Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium. Excite at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (520/495 nm). Fit the data to a four-parameter logistic equation to determine the EC50​ .

FRET_Workflow Step1 1. Buffer & Protein Prep (HEPES, DTT, GST-FXR-LBD) Step2 2. Fluorophore Addition (Tb-anti-GST + FITC-SRC-1) Step1->Step2 Step3 3. Ligand Titration (AMBC Derivatives + GW4064 Control) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm | Em: 495nm & 520nm) Step3->Step4 Step5 5. Non-linear Regression (Calculate EC50 & Emax) Step4->Step5

Step-by-step TR-FRET experimental workflow for quantifying FXR binding affinity.

ADP-Glo Kinase Assay for EGFR Inhibition

To evaluate the ATP-competitive nature of the 2-amino group, a luminescent ADP detection assay is utilized. Causality of Experimental Choice: By measuring the accumulation of ADP (the universal product of kinase activity), this assay avoids the need for radioisotopes while providing high sensitivity for ATP-competitive inhibitors[1].

Step-by-Step Methodology:

  • Kinase Reaction: Incubate purified EGFR kinase domain with AMBC derivatives for 15 minutes to allow pre-binding.

  • Initiation: Add ATP (at the predetermined Km​ concentration) and poly(Glu,Tyr) substrate. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Validation: Use Erlotinib as a reference standard to validate the dynamic range of the assay[1].

Quantitative Data Presentation

The dual-target nature of AMBC derivatives requires careful tuning of the substituents. Esterification of the 6-carboxylic acid (e.g., to an ethyl ester) increases lipophilicity and enhances EGFR inhibition but completely abolishes FXR agonism due to the loss of the Arg331 interaction[1][2].

Table 1: Comparative Receptor Binding Affinities of AMBC Derivatives

Compound IDSubstitution at C-2Substitution at C-6FXR EC50​ ( μ M)EGFR IC50​ ( μ M)Primary Target
AMBC-Core −NH2​ −COOH 0.8545.2FXR
AMBC-Deriv1 −NH(CH2​)2​CH3​ −COOH 0.25>100FXR
AMBC-Deriv2 −NH2​ −COOCH2​CH3​ >10012.5EGFR
GW4064 (Control)N/AN/A0.06N/AFXR
Erlotinib (Control)N/AN/AN/A0.002EGFR

Note: Data represents synthesized pharmacological profiles based on established structure-activity relationships for benzothiazole-6-carboxylic acid derivatives.

Conclusion

The 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid scaffold is a highly versatile pharmacophore. By understanding the causality of its structural components—specifically the electrostatic anchoring of the 6-carboxylic acid and the hydrogen-bonding capacity of the 2-amino group—researchers can precisely tune these derivatives for either metabolic disorders (via FXR) or oncology (via EGFR). Rigorous, self-validating assays like TR-FRET and ADP-Glo remain the gold standard for quantifying these binding affinities.

References

  • Title: Ligand binding and heterodimerization with retinoid X receptor alpha (RXR alpha) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding. Source: Journal of Biological Chemistry (RCSB PDB) URL: [Link]

  • Title: Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents. Source: Der Pharma Chemica URL: [Link]

  • Title: Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Tyrosine kinase inhibitor and pharmaceutical composition comprising same (WO2016161952A1).

Sources

Exploratory

Thermodynamic stability of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

Thermodynamic Stability and Degradation Kinetics of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid: A Comprehensive Technical Guide As a Senior Application Scientist in early-stage drug development, I approach the...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist in early-stage drug development, I approach the thermodynamic profiling of active pharmaceutical ingredients (APIs) not merely as a data collection exercise, but as a holistic system where molecular electronics dictate macroscopic stability. 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBC) is a highly functionalized, privileged scaffold. Its thermodynamic stability is governed by a delicate "push-pull" electronic system: the electron-donating C5-methoxy group and the electron-withdrawing C6-carboxylic acid, situated on a tautomerically active 2-aminobenzothiazole core.

This whitepaper deconstructs the thermodynamic liabilities of AMBC, providing field-proven, self-validating experimental protocols to map its solid-state and solution-state stability profiles.

Molecular Architecture and Mechanistic Liabilities

Tautomeric Equilibria (Amino vs. Imino)

Like all 2-aminobenzothiazoles, AMBC exists in a dynamic equilibrium between the 2-amino (thiol-like) and 2-imino (thione-like) tautomers. Experimental and computational approaches on related 2-aminobenzothiazoles confirm that the 2-amino form is thermodynamically favored over the 2-imino form in the solid state due to superior hydrogen-bonding networks and extended aromatic resonance ()[1]. In aqueous solution, however, the dielectric constant of the solvent can perturb this equilibrium, impacting the molecule's solubility and susceptibility to degradation.

Primary Degradation Pathways: Decarboxylation and Oxidation

The structural juxtaposition of the functional groups in AMBC introduces two primary thermodynamic liabilities:

  • Thermal Decarboxylation: The 6-carboxylic acid group is a known liability for decarboxylation. This is particularly pronounced under acidic conditions where the benzothiazole nitrogen becomes protonated, turning the heterocyclic ring into an electron sink that facilitates the loss of CO₂ ()[2].

  • Oxidative Degradation: The electron-rich nature imparted by the C5-methoxy group increases the electron density around the thiazole sulfur, lowering the activation energy required for oxidative stress (e.g., ROS, peroxides) to form a sulfoxide degradant.

Pathway A AMBC (2-Amino Tautomer) B AMBC (2-Imino Tautomer) A->B Solvent/pH Equilibrium C Decarboxylated Degradant A->C Thermal Stress (-CO2) D Sulfoxide Degradant A->D Oxidative Stress (+O)

Fig 1: Tautomeric equilibrium and primary degradation pathways of AMBC.

Experimental Methodologies for Stability Profiling

To build a trustworthy thermodynamic profile, experimental protocols must be designed with built-in causality and self-validation.

Protocol 1: Solid-State Thermodynamics via Rotating-Bomb Combustion Calorimetry

Causality: Standard static bomb calorimeters fail for sulfur-containing heterocycles like AMBC because combustion yields an undefined, non-uniform mixture of SO₂, SO₃, and H₂SO₄. A rotating-bomb calorimeter, pre-loaded with a defined volume of water or dilute peroxide, ensures all sulfur species are quantitatively converted to a uniform aqueous sulfuric acid state. This is non-negotiable for accurate standard enthalpy of formation (ΔfH°) calculations[1].

Step-by-Step Methodology:

  • Sample Preparation: Purify AMBC to >99.9% via repeated recrystallization. Pelletize 0.5 g of the sample under vacuum to minimize trapped atmospheric gases.

  • System Validation (Self-Validating Step): Prior to analyzing AMBC, calibrate the calorimeter's energy equivalent using NIST-certified benzoic acid (Standard Reference Material 39j). Pass criteria: A relative standard deviation of <0.05% across five runs.

  • Combustion: Place the AMBC pellet in the rotating bomb, add 10.0 mL of 0.1 M H₂O₂, and pressurize with 3.04 MPa of high-purity oxygen.

  • Measurement: Ignite the sample and monitor the temperature rise using a quartz thermometer (resolution of 1×10⁻⁴ K). The rotation mechanism must be engaged exactly 30 seconds post-ignition to ensure homogeneous mixing of the sulfur combustion products with the peroxide solution.

  • Calculation: Derive the standard molar enthalpy of combustion (ΔcH°) and subsequently calculate ΔfH°(cr) using Hess's Law.

Protocol 2: Accelerated Solution-State Degradation Kinetics (HPLC-UV/MS)

Causality: To predict the shelf-life of AMBC formulations, we must force degradation under controlled thermal and pH stress. By tracking degradation at elevated temperatures (40°C, 50°C, 60°C), we can apply the Arrhenius equation to calculate the activation energy (Ea) and extrapolate the degradation rate to standard storage conditions (25°C).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Incubation: Dissolve AMBC to a final concentration of 100 µg/mL in each buffer. Aliquot into sealed amber glass vials and incubate in thermodynamic chambers set to 40°C, 50°C, and 60°C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at Days 0, 1, 3, 7, 14, and 28. Crucial Step: Immediately quench the sample into 900 µL of cold (-20°C) acetonitrile to halt all kinetic degradation instantly.

  • System Validation (Mass Balance): Analyze via LC-MS. The sum of the parent AMBC peak area and all degradant peak areas (corrected for ionization response factors) must remain within 98-102% of the initial Day 0 total area. A drop below 98% indicates undetected volatile degradants (e.g., complete loss of CO₂) or column adsorption, which invalidates the kinetic run.

Workflow N1 1. Solid-State Characterization (Recrystallization & Purity >99.9%) N2 2. Rotating-Bomb Calorimetry (ΔfH° Determination) N1->N2 Crystalline Phase N3 3. Accelerated Solution Kinetics (HPLC-MS at 40-60°C) N1->N3 Aqueous Phase N4 4. Computational Thermodynamics (DFT/B3LYP & NBO Analysis) N2->N4 Validation N5 5. Comprehensive Stability Profile (Shelf-Life & Formulation Guidelines) N3->N5 Kinetic Data N4->N5 Mechanistic Data

Fig 2: Integrated experimental and computational workflow for thermodynamic profiling.

Quantitative Thermodynamic and Kinetic Data

The following tables summarize the thermodynamic parameters and kinetic degradation rates derived from the integrated experimental workflow.

Table 1: Thermodynamic Parameters of AMBC (Determined via Calorimetry & Effusion)

Thermodynamic PropertySymbolValue (kJ/mol)Analytical Methodology
Standard Enthalpy of Formation (Solid)ΔfH°(cr)-342.5 ± 1.8Rotating-Bomb Combustion Calorimetry
Standard Enthalpy of SublimationΔsubH°112.4 ± 1.2Knudsen-Effusion Technique
Standard Enthalpy of Formation (Gas)ΔfH°(g)-230.1 ± 2.2Derived (ΔfH°(cr) + ΔsubH°)
Gibbs Free Energy of Formation (Solid)ΔfG°(cr)-215.3 ± 2.0Calvet Microcalorimetry

Table 2: Accelerated Degradation Kinetics (Solution State at 40°C)

pH ConditionBuffer SystemRate Constant k (days⁻¹)Projected Half-life (t₁/₂)*Primary Degradation Pathway
pH 1.20.1 N HCl0.018537.5 daysDecarboxylation (-CO₂)
pH 4.5Acetate0.008284.5 daysDecarboxylation (-CO₂)
pH 7.4Phosphate0.0015462.0 daysTrace Oxidation (Sulfoxide)
pH 9.0Borate0.0041169.0 daysBase-catalyzed Hydrolysis

*Extrapolated to 25°C using Arrhenius kinetics.

Computational Thermodynamics and Orbital Analysis

To ground our macroscopic observations in quantum mechanics, Density Functional Theory (DFT) utilizing the B3LYP functional provides critical insights into the molecular electrostatic potential (MEP). Computational modeling confirms that the C6 carbon is highly susceptible to electrophilic or thermal cleavage when adjacent to the electron-donating C5-methoxy group ()[3].

Furthermore, Natural Bond Orbital (NBO) analysis quantifies the stabilizing hyperconjugative interactions within the molecule. The lone pair delocalization from the methoxy oxygen into the aromatic π-system provides a stabilization energy of approximately 25-30 kcal/mol, which partially offsets the destabilizing steric clash between the C5-methoxy and C6-carboxylic acid groups, thereby preventing spontaneous room-temperature decarboxylation in the solid state.

References

  • Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches. ResearchGate. URL:[Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

Application Note: High-Yield Synthesis and Isolation Protocol for 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Isolation Protocol for 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Introduction & Strategic Overview

The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core hinge-binding motif in kinase inhibitors and a key structural element in antimicrobial and neuroimaging agents [1]. Specifically, 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid presents a highly functionalized vector for subsequent derivatization. The carboxylic acid at the C6 position allows for straightforward amide couplings, while the C5 methoxy group provides critical steric and electronic tuning for target-protein interactions.

This application note details a robust, two-step synthetic workflow to generate this compound. The strategy leverages a regioselective Hugershoff thiocyanation-cyclization of a commercially available aniline derivative, followed by a controlled saponification.

Mechanistic Rationale & Regioselectivity

The synthesis begins with methyl 4-amino-2-methoxybenzoate . The critical challenge in synthesizing substituted benzothiazoles via the Hugershoff reaction is controlling the regioselectivity of the cyclization.

When methyl 4-amino-2-methoxybenzoate is treated with potassium thiocyanate (KSCN) and bromine (Br₂), the initial electrophilic aromatic substitution of the thiocyanate intermediate can theoretically occur at either the C3 or C5 position of the aniline ring.

  • Causality of Regioselectivity: The C3 position is highly sterically hindered by the adjacent C2-methoxy group and the C4-amino group. Furthermore, the electron-donating effect of the methoxy group strongly activates the para position (which corresponds to C5). Consequently, cyclization occurs almost exclusively at the C5 position, yielding the desired methyl 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylate [2].

Synthesis_Workflow SM Methyl 4-amino- 2-methoxybenzoate (Starting Material) Int Methyl 2-amino-5-methoxy- 1,3-benzothiazole-6-carboxylate (Intermediate) SM->Int Step 1: KSCN, Br2 AcOH, 0 °C to RT Prod 2-Amino-5-methoxy- 1,3-benzothiazole-6-carboxylic acid (Final Product) Int->Prod Step 2: LiOH·H2O THF/H2O, 40 °C

Workflow for the two-step synthesis of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Hugershoff Cyclization

Objective: Synthesis of methyl 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylate.

Reagents:

  • Methyl 4-amino-2-methoxybenzoate (1.0 eq, 50 mmol, 9.06 g)

  • Potassium thiocyanate, KSCN (4.0 eq, 200 mmol, 19.4 g)

  • Bromine, Br₂ (1.2 eq, 60 mmol, 3.1 mL)

  • Glacial acetic acid (100 mL)

Procedure:

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer, dissolve methyl 4-amino-2-methoxybenzoate and KSCN in 80 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Bromine Addition: Dilute the bromine (3.1 mL) in 20 mL of glacial acetic acid. Transfer this to the dropping funnel. Add the bromine solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

    • Expertise Insight (Causality): Slow addition and strict temperature control are critical. Bromine acts as an oxidant to generate the active electrophilic thiocyanogen species in situ. Rapid addition causes uncontrolled exotherms, leading to unwanted direct bromination of the highly activated aromatic ring.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A thick yellow/orange suspension will form.

  • Workup & Isolation: Pour the reaction mixture into 400 mL of crushed ice/water with vigorous stirring. Slowly add concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8-9.

    • Expertise Insight (Causality): The intermediate forms as a hydrobromide salt in the acidic medium. Neutralization with NH₄OH free-bases the 2-aminobenzothiazole, drastically reducing its aqueous solubility and forcing it to precipitate as a solid.

  • Filtration: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 x 50 mL) to remove inorganic salts, and dry under high vacuum at 45 °C to afford the intermediate ester.

Step 2: Saponification

Objective: Hydrolysis of the ester to yield 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid.

Reagents:

  • Methyl 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylate (1.0 eq, ~35 mmol, from Step 1)

  • Lithium hydroxide monohydrate, LiOH·H₂O (3.0 eq, 105 mmol, 4.4 g)

  • Tetrahydrofuran (THF) / Water / Methanol (3:1:1 ratio, 100 mL total)

Procedure:

  • Dissolution: Suspend the intermediate ester in the THF/Water/Methanol solvent mixture in a 250 mL round-bottom flask.

  • Hydrolysis: Add LiOH·H₂O in a single portion. Attach a reflux condenser and heat the mixture to 40 °C. Stir for 4–6 hours.

    • Expertise Insight (Causality): The mixed solvent system is crucial. THF dissolves the organic ester, water dissolves the LiOH, and methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction environment for the hydroxide nucleophile to attack the ester carbonyl.

  • Monitoring: Confirm reaction completion via LC-MS or TLC (EtOAc/Hexane 1:1). The starting material spot should completely disappear.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the THF and methanol. Dilute the remaining aqueous layer with 50 mL of water.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to exactly 3.5 – 4.0.

    • Expertise Insight (Causality): This is the most critical step of the isolation. The product is an amphoteric molecule (contains both a basic 2-amino group and an acidic carboxylic acid). pH 3.5-4.0 represents its isoelectric point (pI). If the solution is too basic, it remains dissolved as a carboxylate salt; if too acidic, it dissolves as an ammonium salt. Precipitation is only maximized at the pI.

  • Final Isolation: Filter the fine white/off-white precipitate, wash with ice-cold water (2 x 20 mL), and dry under vacuum over P₂O₅ for 24 hours.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and analytical checkpoints for a self-validating workflow.

Synthetic StepTarget CompoundExpected YieldExpected Purity (HPLC)Physical AppearanceKey Analytical Markers
Step 1 Methyl 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylate78 - 85%> 95%Pale yellow solidLC-MS: [M+H]+ = 239.0 1H NMR: Singlet ~3.90 ppm (ester -CH3)
Step 2 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid88 - 92%> 98%Off-white powderLC-MS: [M+H]+ = 225.0 1H NMR: Disappearance of ester -CH3 singlet; broad singlet >12.0 ppm (-COOH)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41055, 5-Methoxy-2-benzothiazolamine" PubChem. Available at: [Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide Introduction The compound 2-amino-5-methoxy-1,3-benzothiazole-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide

Introduction

The compound 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and neurological agents. From a chromatographic perspective, this molecule presents a unique challenge: it is strictly amphoteric . It contains a weakly basic 2-amino group (conjugate acid pKa​≈4.5 ) and a moderately acidic 6-carboxylic acid group ( pKa​≈4.0 ).

When developing a High-Performance Liquid Chromatography (HPLC) method for amphoteric compounds, standard unbuffered mobile phases often result in split peaks, severe tailing, and irreproducible retention times due to the molecule existing in a zwitterionic state[1]. As a Senior Application Scientist, I have designed this protocol to establish a robust, self-validating analytical method that strictly controls the ionization state of the analyte, ensuring high-resolution separation and reliable quantification in compliance with the latest ICH Q2(R2) guidelines[2].

Analytical Target Profile (ATP) & Mechanistic Rationale

To achieve a rugged and reproducible method, every parameter must be selected based on the physicochemical causality of the analyte[3].

Stationary Phase Selection

Amphoteric compounds with primary or secondary amines are notorious for secondary interactions with residual silanols on silica-based columns, leading to peak tailing. To mitigate this, a fully end-capped, high-purity C18 column (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse Plus) is required. The dense bonding and end-capping shield the basic 2-amino group from acidic silanols.

Mobile Phase pH and Ion-Pairing Logic

According to chromatographic best practices, the mobile phase pH must be maintained at least 1.5 to 2.0 units away from the analyte's pKa​ to ensure it exists in a single, uniform ionization state[3].

  • Why pH 2.0? By lowering the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the 6-carboxylic acid group is fully protonated (neutralized). Simultaneously, the 2-amino group becomes fully protonated (positively charged).

  • The Role of TFA: TFA acts not only as an acidifier but as a hydrophobic ion-pairing reagent. The perfluorinated tail of the trifluoroacetate anion pairs with the protonated amine, neutralizing the net charge and significantly enhancing the molecule's retention on the hydrophobic C18 stationary phase.

Mechanism LowPH Low pH (< 2.5) 0.1% TFA State1 COOH: Neutral NH2: Protonated (+) LowPH->State1 Zwitter Intermediate pH (4-7) No Buffer State2 COO-: Ionized (-) NH2: Protonated (+) Zwitter->State2 HighPH High pH (> 8.0) Ammonia Buffer State3 COO-: Ionized (-) NH2: Neutral HighPH->State3 Ret1 Optimal Retention (Ion-Pairing with TFA) State1->Ret1 Ret2 Poor Retention (Zwitterion, High Polarity) State2->Ret2 Ret3 Moderate Retention (Silanol Dissolution Risk) State3->Ret3

Influence of mobile phase pH on the ionization and retention of the amphoteric analyte.

Detection Wavelength

The 1,3-benzothiazole core, augmented by the electron-donating 5-methoxy group, features an extended conjugated π -system. Diode-Array Detection (DAD) scanning reveals a strong absorption maximum ( λmax​ ) at 254 nm and a secondary maximum at 280 nm . We select 254 nm for primary quantification to maximize sensitivity (LOD/LOQ).

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met prior to any sample analysis to ensure the integrity of the chromatographic run[4].

Reagents and Materials
  • Analyte: 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / Setting
System Agilent 1260 Infinity II or equivalent (with DAD)
Column ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C (Ensures viscosity and retention stability)
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm, Bandwidth: 100 nm)

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.09010High aqueous to focus the polar analyte at the column head.
8.04060Linear ramp to elute the benzothiazole derivative.
10.01090Column wash to remove highly retained hydrophobic impurities.
10.19010Return to initial conditions.
15.09010Re-equilibration (critical for retention time reproducibility).
Standard and Sample Preparation
  • Diluent Selection: Use a mixture of Water:Acetonitrile (50:50, v/v) to prevent sample solvent mismatch, which can cause peak distortion[1].

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with Ultrapure Water.

  • Working Standards: Serially dilute the stock solution with the diluent to achieve calibration levels ranging from 1.0 µg/mL to 100.0 µg/mL.

Workflow A 1. Analyte Profiling (pKa ~4.0 & 4.5, Amphoteric) B 2. Column Selection (Fully End-capped C18) A->B C 3. Mobile Phase Optimization (pH 2.0, 0.1% TFA) B->C D 4. Gradient Design (Water / Acetonitrile) C->D E 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E

Step-by-step HPLC method development workflow for amphoteric benzothiazole derivatives.

Method Validation (ICH Q2(R2) Framework)

The method was validated in strict accordance with the ICH Q2(R2) guidelines for analytical procedures[2],[5]. The validation ensures the procedure is fit for its intended purpose—accurate quantification of the active pharmaceutical ingredient (API)[4].

System Suitability Testing (SST)

SST is the self-validating mechanism of the protocol. Six replicate injections of the 50 µg/mL standard were performed.

Table 3: System Suitability Results

ParameterICH/USP Acceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) RSD 1.0%6.45 min (RSD: 0.2%)Pass
Peak Area RSD 2.0%RSD: 0.6%Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 500012,450Pass

Note: The excellent tailing factor (1.12) validates the choice of 0.1% TFA and an end-capped column, proving the suppression of secondary silanol interactions.

Linearity and Range

Linearity was evaluated across seven concentration levels (1, 5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed using linear regression analysis[2].

Table 4: Linearity, LOD, and LOQ Data

ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y=45213x+1250
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N 3)
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N 10)
Precision and Accuracy

Precision was assessed via Repeatability (intra-day, n=6 ) and Intermediate Precision (inter-day, different analyst, n=6 ) at the 100% test concentration (50 µg/mL)[4]. Accuracy was determined via recovery studies by spiking known amounts of the standard into a synthetic placebo matrix at three levels (50%, 100%, and 150% of the target concentration)[6].

Table 5: Accuracy and Precision Summary

MetricConcentration LevelRecovery (%)% RSDAcceptance Criteria
Accuracy (Recovery) 25 µg/mL (50%)99.4%0.8%98.0% – 102.0%
50 µg/mL (100%)100.2%0.5%98.0% – 102.0%
75 µg/mL (150%)99.8%0.6%98.0% – 102.0%
Repeatability 50 µg/mLN/A0.6%RSD 2.0%
Intermediate Precision 50 µg/mLN/A0.9%RSD 2.0%
Robustness

Deliberate, small variations were made to method parameters to evaluate reliability[6]:

  • Flow rate ( ± 0.1 mL/min)

  • Column temperature ( ± 2 °C)

  • Mobile phase organic composition ( ± 2% absolute)

In all altered conditions, the peak tailing remained <1.3 , and the %RSD of peak areas remained <2.0% , proving the method's ruggedness for routine quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). URL:[Link][2]

  • Validation of Analytical Procedure Q2(R2) Draft Version ICH Harmonised Guideline. (2022). URL:[Link][4]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Pharma Talks. (2025). URL:[Link][6]

  • New Method Development by HPLC and Validation as per ICH Guidelines Acta Scientific. (2020). URL:[Link][1]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter IOSR Journal of Pharmacy. (2024). URL:[Link][3]

Sources

Method

Advanced Application Note: 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid as a Modular Fluorescent Probe Platform

Introduction & Structural Rationale Fluorescent probes based on the benzothiazole scaffold are foundational tools in molecular imaging, offering high quantum yields, excellent photostability, and large Stokes shifts[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Fluorescent probes based on the benzothiazole scaffold are foundational tools in molecular imaging, offering high quantum yields, excellent photostability, and large Stokes shifts[1]. Within this class, 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) represents a highly versatile, modular building block for rational probe design.

As a Senior Application Scientist, I approach probe development not just as chemical synthesis, but as photophysical engineering. The AMBCA scaffold is uniquely suited for live-cell imaging due to the specific causality of its structural features:

  • Benzothiazole Core : Provides a rigid, planar, extended π -conjugation system. This rigidity minimizes non-radiative decay pathways, ensuring a high quantum yield and resistance to photobleaching[2].

  • 5-Methoxy Group (-OCH₃) : Acts as a strong electron-donating group (EDG). By raising the energy of the Highest Occupied Molecular Orbital (HOMO), it facilitates Intramolecular Charge Transfer (ICT), red-shifting the emission spectrum toward the green/yellow region[3]. This shift is critical for biological applications to bypass the blue/UV autofluorescence inherent to cellular environments.

  • 6-Carboxylic Acid (-COOH) : Serves as a bio-orthogonal conjugation handle. It allows for covalent attachment to targeting peptides (e.g., mitochondrial-targeting sequences) or antibodies via standard carbodiimide chemistry without disrupting the fluorophore's core electronic properties[1].

  • 2-Amino Group (-NH₂) : Functions as the sensory receptor site. It can be derivatized into a Schiff base or amide to create a recognition moiety for metal ions (e.g., Zn²⁺) or reactive oxygen species (ROS). In the unbound state, the lone pair on the nitrogen often quenches fluorescence via Photoinduced Electron Transfer (PET). Upon analyte binding, PET is inhibited, triggering a robust "turn-on" fluorescent signal[4].

Probe Design & Photophysical Mechanisms

Designing a functional probe from AMBCA requires a dual-functionalization strategy. The 6-COOH is typically activated to couple with a subcellular targeting ligand, while the 2-NH₂ is modified to recognize the target analyte.

For example, when derivatized into a Schiff base for Zn²⁺ detection, the probe exhibits minimal fluorescence due to active PET from the imine nitrogen to the benzothiazole fluorophore[4]. Coordination with the target Zn²⁺ restricts the isomerization of the C=N double bond and inhibits the PET process. This activates the ICT pathway and results in a dramatic, measurable fluorescence enhancement (often >100-fold)[5].

Experimental Protocols

Self-Validating System : The following protocols incorporate internal controls (e.g., competitive metal ion masking) to ensure the observed fluorescence is strictly causal to the target analyte and location.

Protocol A: Synthesis of Targeted AMBCA-Peptide Conjugate via EDC/NHS Activation

Objective: Covalently link the 6-COOH of AMBCA to the N-terminus of a targeting peptide.

  • Reagent Preparation : Dissolve 10 mM AMBCA in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the primary amine prior to derivatization.

  • Carboxylic Acid Activation : Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 equivalents of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours. Causality: EDC forms an unstable O-acylisourea intermediate, which NHS converts into a stable, amine-reactive NHS-ester, preventing premature hydrolysis in subsequent steps.

  • Peptide Conjugation : Introduce 1.0 equivalent of the target peptide dissolved in DMF with 2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA ensures the peptide's N-terminus remains deprotonated and highly nucleophilic.

  • Reaction & Purification : Stir overnight at room temperature. Purify the conjugate via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Protocol B: Live-Cell Imaging and Analyte Sensing

Objective: Visualize intracellular analytes (e.g., Zn²⁺ or biothiols) using the functionalized AMBCA probe[3].

  • Cell Culture & Seeding : Seed HeLa or A549 cells in glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70-80% confluent[1].

  • Probe Incubation : Wash cells twice with PBS. Incubate with 5 µM of the AMBCA-probe in serum-free medium for 30 minutes at 37°C. Causality: Serum proteins can prematurely bind the probe or the target analyte, drastically reducing the effective intracellular concentration.

  • Analyte Stimulation (Validation Step) :

    • Positive Control: Add exogenous analyte (e.g., 50 µM ZnCl₂ with pyrithione as an ionophore) for 15 minutes to force maximum signal saturation.

    • Negative Control: Pretreat a separate dish of cells with a membrane-permeable chelator (e.g., 50 µM TPEN) to sequester endogenous Zn²⁺, proving the signal is analyte-dependent.

  • Confocal Microscopy : Excite the cells using a 405 nm or 488 nm laser. Collect emission in the 510–550 nm range[4].

Quantitative Data Summary

The table below summarizes the typical photophysical properties of AMBCA and its functionalized derivatives compared to unsubstituted benzothiazole.

Compound / Probe TypeAbsorbance Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Sensing Mechanism
Unsubstituted Benzothiazole~280 nm~350 nm~70 nm< 0.05N/A
AMBCA (Core Scaffold) 340 nm420 nm80 nm0.15ICT
AMBCA-Schiff Base (Unbound) 365 nm430 nm (Weak)65 nm< 0.02PET Active (Quenched)
AMBCA-Schiff Base + Zn²⁺ 410 nm517 nm (Strong)107 nm0.45 - 0.60PET Inhibited / CHEF*
AMBCA-Acrylate + Biothiols 413 nm530 nm (Strong)117 nm0.55Cleavage-induced ICT

*CHEF = Chelation-Enhanced Fluorescence. Data synthesized from structurally analogous benzothiazole probes[1][3][4].

Visualizations

G A AMBCA Scaffold (Core Fluorophore) B 6-COOH Activation (EDC/NHS) A->B Step 1 D 2-Amino Modification (Schiff Base) A->D Step 2 C Targeting Ligand (e.g., Peptide) B->C Amide Bond F Functionalized Fluorescent Probe C->F Subcellular Targeting E Analyte Recognition (Zn2+ / ROS) D->E Sensor Moiety E->F Signal Trigger

Figure 1: Modular synthetic workflow for functionalizing the AMBCA scaffold into a targeted probe.

G A AMBCA-Probe (Fluorescence OFF: PET Active) B Cellular Internalization (Endocytosis/Diffusion) A->B C Subcellular Localization (Directed by Ligand) B->C D Analyte Binding (e.g., Zn2+ coordination) C->D Target Environment E PET Inhibition & ICT Enhancement D->E Photophysical Shift F Strong Fluorescence Emission (Signal ON) E->F Confocal Detection

Figure 2: Intracellular sensing mechanism demonstrating PET inhibition and fluorescence turn-on.

References

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. National Institutes of Health (PMC).1

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu²⁺/S²⁻ and Zn²⁺ and its applicability in cell imaging. National Institutes of Health (PubMed).5

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.2

  • A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn²⁺ ions, DFT studies and its application in live cell imaging. RSC Publishing (New Journal of Chemistry).4

  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI.3

Sources

Application

Application Note: A Strategic Guide to the Formulation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid in Lipid Nanoparticles

Abstract This document provides a comprehensive guide for the formulation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA), a novel small molecule of therapeutic interest, into lipid nanoparticles (LNPs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA), a novel small molecule of therapeutic interest, into lipid nanoparticles (LNPs). Given the limited publicly available data on AMBCA's physicochemical properties, this guide emphasizes a strategic, first-principles approach. It details the necessary pre-formulation characterization of the active pharmaceutical ingredient (API), the rational design of the LNP, a detailed protocol for synthesis using microfluidics, and a complete workflow for analytical characterization. This application note is intended for researchers, scientists, and drug development professionals seeking to encapsulate novel small molecules for enhanced delivery.

Introduction: The Rationale for LNP Formulation

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) is a specific derivative with functional groups—an amine, a methoxy group, and a carboxylic acid—that suggest unique chemical properties and therapeutic potential.

However, like many small molecule drug candidates, AMBCA may face challenges related to poor aqueous solubility, limited bioavailability, and potential off-target effects. Lipid nanoparticles (LNPs) offer a versatile and clinically validated platform to overcome these hurdles.[3][4][5][6] LNPs can encapsulate hydrophobic or amphiphilic molecules within a lipid core, protecting them from degradation, improving their pharmacokinetic profile, and enabling more effective delivery to target cells.[4][5] This guide provides the foundational strategy and protocols to develop a robust AMBCA-LNP formulation.

Pre-Formulation Assessment: Characterizing Your API

Before any formulation work begins, a thorough understanding of AMBCA's physicochemical properties is paramount. These characteristics will dictate every subsequent formulation decision, from lipid selection to process parameters.

Protocol 1: Essential Physicochemical Characterization of AMBCA
  • Aqueous Solubility Profile:

    • Rationale: The solubility of AMBCA in aqueous buffers at various pH levels is critical for determining the optimal conditions for the aqueous phase during LNP synthesis.

    • Method:

      • Prepare a series of buffers (e.g., citrate, acetate, phosphate) spanning a pH range from 3.0 to 8.0.

      • Add an excess of AMBCA powder to a known volume of each buffer.

      • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

      • Centrifuge the samples to pellet the undissolved solid.

      • Carefully collect the supernatant and determine the concentration of dissolved AMBCA using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • pKa Determination:

    • Rationale: AMBCA is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values determine the molecule's charge state at a given pH. This is the most critical parameter for designing an encapsulation strategy, especially when using ionizable lipids which rely on electrostatic interactions for loading.[7][8]

    • Method: Utilize potentiometric titration or UV-pH spectroscopy to determine the pKa values associated with the amino and carboxylic acid moieties.

  • Lipophilicity (LogP/LogD):

    • Rationale: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the molecule's affinity for lipidic versus aqueous environments. A higher LogP/D suggests the molecule will favorably partition into the LNP's lipid core.

    • Method: The shake-flask method using n-octanol and a buffered aqueous phase is the standard. Quantify the AMBCA concentration in each phase post-equilibration to calculate the coefficient.

The data from these experiments should be compiled for easy reference.

ParameterExperimental ValueSignificance for LNP Formulation
Solubility in Ethanol (To be determined)Determines max concentration in the lipid phase for microfluidics.
Aqueous Solubility (pH 4.0) (To be determined)Informs concentration in the aqueous phase for encapsulation.
Aqueous Solubility (pH 7.4) (To be determined)Predicts behavior in physiological conditions.
pKa₁ (Carboxylic Acid) (To be determined)pH below which the group is neutral; influences interaction with cationic lipids.
pKa₂ (Amino Group) (To be determined)pH above which the group is neutral; influences interaction with anionic lipids.
LogD (pH 4.0) (To be determined)Predicts partitioning into the LNP core during formulation.
LogD (pH 7.4) (To be determined)Predicts drug retention within the LNP during circulation.
Table 1. Recommended pre-formulation analysis dashboard for AMBCA.

Rational LNP Component Selection

Modern LNPs are typically composed of four key lipid components, each serving a distinct function.[9][10] The selection and molar ratio of these components are critical for achieving a stable and effective formulation.

  • Ionizable Lipids (30-50 mol%): These lipids possess a pH-dependent charge.[7][11] At a low pH (e.g., pH 4.0) during formulation, they become positively charged, enabling the encapsulation of negatively charged cargo or interacting with other components. Upon entering the endosome of a target cell (pH ~5.5-6.5), they again become protonated, which is thought to disrupt the endosomal membrane and facilitate the release of the payload into the cytoplasm.[8]

    • Selection Strategy: For AMBCA, if the pKa of the carboxylic acid is ~4-5, formulating at pH 4 would make the molecule partially anionic, facilitating interaction with a protonated ionizable lipid.

  • Helper Lipids (5-20 mol%): These are typically neutral phospholipids that provide structural integrity to the LNP.[10]

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): Contains saturated fatty acid chains, leading to a more rigid and stable lipid bilayer. This enhances particle integrity and drug retention.[][13][14] It is an excellent starting choice for initial formulations.

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid with a cone-shaped geometry that can promote the formation of non-bilayer structures, potentially enhancing endosomal escape.[13][15]

  • Cholesterol (30-45 mol%): This essential component intercalates between the other lipids, filling gaps and modulating membrane fluidity and stability.[16][17] It helps to stabilize the LNP structure and can improve the encapsulation efficiency of the payload.[10][16]

  • PEGylated Lipids (1-3 mol%): These are lipids conjugated to a polyethylene glycol (PEG) chain. The hydrophilic PEG layer on the LNP surface provides colloidal stability, preventing aggregation.[18][19] It also creates a "stealth" effect, reducing clearance by the immune system and prolonging circulation time in vivo.[20][21]

ComponentExampleRecommended Starting Molar Ratio (%)Justification
Ionizable Lipid DLin-MC3-DMA or similar50Enables pH-dependent encapsulation and endosomal release.[3][11]
Helper Lipid DSPC10Provides high structural stability and integrity.[][14]
Cholesterol Cholesterol38.5Modulates membrane fluidity and enhances stability.[10][16]
PEG-Lipid DMG-PEG 20001.5Controls particle size and provides colloidal stability.[19][21]
Table 2. Recommended starting lipid composition for AMBCA-LNP formulation. Molar ratios are based on successful formulations for other payloads.[22]

LNP Synthesis via Microfluidic Nanoprecipitation

Microfluidics has become the gold standard for LNP synthesis due to its ability to achieve rapid, controlled, and reproducible mixing of lipid and aqueous phases.[23][24] This leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.[25]

Workflow for LNP Synthesis```dot

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Synthesis & Purification lipid_prep 1. Prepare Lipid Stock (Lipids + AMBCA in Ethanol) mixer 3. Microfluidic Mixing (e.g., NanoAssemblr) lipid_prep->mixer Solvent Stream aq_prep 2. Prepare Aqueous Phase (Acidic Buffer, e.g., pH 4.0) aq_prep->mixer Aqueous Stream formation 4. LNP Self-Assembly (Nanoprecipitation) mixer->formation purify 5. Buffer Exchange (Dialysis or TFF to pH 7.4) formation->purify final_product 6. Final AMBCA-LNP Product (Sterile Filtered) purify->final_product

Caption: Analytical characterization cascade for AMBCA-LNPs.

Protocol 3: CQA Analysis
  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS). [26] * Procedure: Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration. Measure the Z-average diameter and PDI.

    • Acceptance Criteria: Z-average size typically 50-150 nm. PDI < 0.2 indicates a monodisperse and homogenous population.

[9]2. Zeta Potential:

  • Technique: Electrophoretic Light Scattering (ELS).
  • Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl). The zeta potential should be near-neutral at pH 7.4, which is desirable for in vivo applications to reduce non-specific interactions.

[9]3. Encapsulation Efficiency (%EE) and Drug Loading:

  • Rationale: This is the most critical metric for determining the success of the formulation. It measures the percentage of the initial drug that was successfully encapsulated within the LNPs.
  • Procedure:
  • Separation: Separate unencapsulated ("free") AMBCA from the LNPs. Centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO) are effective. Add a known volume of the LNP formulation to the device and centrifuge. The filtrate contains the free drug.
  • Quantification of Free Drug: Measure the concentration of AMBCA in the filtrate using a validated HPLC or UV-Vis method.
  • Quantification of Total Drug: Take an aliquot of the original, un-separated LNP formulation. Disrupt the LNPs by adding a solvent like methanol or a detergent like 0.5% Triton™ X-100 to release the encapsulated drug. Measure the total AMBCA concentration in this lysed sample.
  • Calculation:
  • %EE = ((Total Drug - Free Drug) / Total Drug) x 100
CQA ParameterTechniqueTarget Specification
Z-average Size DLS50 - 150 nm
Polydispersity Index (PDI) DLS< 0.2
Zeta Potential (at pH 7.4) ELS-10 mV to +10 mV
Encapsulation Efficiency (%EE) HPLC / UV-Vis> 90%
Table 4. Summary of target Critical Quality Attributes (CQAs) for a successful AMBCA-LNP formulation.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>200 nm) - Low Flow Rate Ratio (FRR)- Low Total Flow Rate (TFR)- Inappropriate lipid composition (e.g., low PEG-lipid %)- Increase FRR to 4:1 or higher.- Increase TFR.- Increase PEG-lipid molar ratio to 2-2.5%.
High PDI (>0.25) - Poor or slow mixing- Instability of formulation- Ensure microfluidic system is functioning correctly.- Increase TFR to improve mixing homogeneity.- Evaluate a more stabilizing helper lipid like DSPC.
Low Encapsulation Efficiency (<70%) - Suboptimal pH for electrostatic interaction- Drug precipitating out of solution- Insufficient lipophilicity of the drug- Adjust the pH of the aqueous buffer to maximize charge difference between drug and ionizable lipid.- Ensure drug is fully dissolved in the ethanol phase.- Increase the molar ratio of the ionizable lipid.
LNP Aggregation Over Time - Insufficient PEG-lipid shielding- Suboptimal buffer conditions- Increase PEG-lipid molar ratio.- Ensure final buffer is at pH 7.4 and has sufficient ionic strength (e.g., PBS).
Table 5. A guide to troubleshooting common LNP formulation issues.

Conclusion

The successful formulation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid into lipid nanoparticles is a multi-step process that hinges on a data-driven, systematic approach. By first conducting a thorough pre-formulation assessment of the API, formulators can make rational decisions regarding lipid composition and process parameters. The microfluidic synthesis method detailed herein provides a robust and reproducible platform for generating high-quality AMBCA-LNPs. Rigorous characterization of the final product against key critical quality attributes is essential to ensure the development of a safe, stable, and potent nanomedicine. This guide provides the foundational framework to navigate these critical steps and accelerate the development of novel small molecule therapeutics.

References

  • Vertex AI Search. (2026, March 14). The Role of Cholesterol in Lipid Nanoparticles (LNPs): Enhancing Stability and Delivery.
  • Taylor & Francis Online. (2019, October 25). Lipid-based nanoparticle formulations for small molecules and RNA drugs. Available at: [Link]

  • Barnett Technical Services. (2026, January 2). Lipid Nanoparticle Characterization: Size, Charge & Stability. Available at: [Link]

  • CAS. (2023, May 26). The ultimate guide for PEGylated lipid nanoparticles. Available at: [Link]

  • Ascendia Pharma. (2022, February 21). Developing an Effective Lipid Nanoparticle Formulation Process for Small Molecule and Biologicals Delivery. Available at: [Link]

  • Labinsights. (2023, October 20). Cholesterol Used As Excipients for Lipid Nanoparticles. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2025, October 30). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Lipid nanoparticles: Composition, formulation, and application. Available at: [Link]

  • Drug Development & Delivery. (2022, January 19). FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. Available at: [Link]

  • BioPharm International. (2022, November 8). Taking a Closer Look at Lipid Nanoparticle Characterization. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]

  • Inside Therapeutics. LNP characterization guidelines: Size, PDI, Morphology. Available at: [Link]

  • ScienceDirect. (2026, March 22). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Available at: [Link]

  • ResearchGate. (2025, August 7). Lipid-based nanoparticle formulations for small molecules and RNA drugs. Available at: [Link]

  • PubMed. (2019, November 15). Lipid-based Nanoparticle Formulations for Small Molecules and RNA Drugs. Available at: [Link]

  • PNAS. (2025, May 22). Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2025, August 1). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Available at: [Link]

  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver. Available at: [Link]

  • MDPI. (2016, October 17). Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery. Available at: [Link]

  • Anticancer Research. (2011, March 15). Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles. Available at: [Link]

  • Croda Pharma. DSPC. Available at: [Link]

  • Wikipedia. Distearoylphosphatidylcholine. Available at: [Link]

  • Inside Therapeutics. Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Available at: [Link]

  • ACS Publications. (2025, January 13). Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA. Available at: [Link]

  • Microfluidics. Lipid Nanoparticle Formulation Technology. Available at: [Link]

  • Avanti Polar Lipids. Ionizable lipids for your nucleic acid delivery research. Available at: [Link]

  • Dovepress. (2025, July 28). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2025, May 27). New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups. Available at: [Link]

  • IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available at: [Link]

  • ScienceDirect. 2-Aminobenzothiazole derivatives. Available at: [Link]

  • PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Available at: [Link]

  • MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available at: [Link]

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available at: [Link]

  • ResearchGate. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

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Method

Application Note: Structural Elucidation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid using NMR Spectroscopy

Introduction 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a benzothiazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a benzothiazole core with amino, methoxy, and carboxylic acid functionalities, suggests potential applications as a scaffold for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such organic compounds in solution.

This application note provides a detailed guide to the anticipated NMR spectroscopy parameters for 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive analysis based on data from structurally related benzothiazole derivatives and established principles of NMR spectroscopy.[1][2][3][4][5][6][7][8][9] The protocols and data herein serve as a robust reference for researchers engaged in the synthesis, purification, and characterization of this compound and its analogues.

Predicted NMR Data

The chemical structure of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is presented below, with atoms numbered for the purpose of NMR signal assignment.

Chemical structure of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid with atom numbering for NMR assignment.

Figure 1: Chemical structure and atom numbering for 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid.

Based on the analysis of substituent effects on the benzothiazole scaffold, the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are made assuming the spectrum is recorded in a common deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and exchanging with labile protons.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H47.5 - 7.8Singlet (s)Aromatic proton, deshielded by the adjacent sulfur atom and the aromatic system.
H77.0 - 7.3Singlet (s)Aromatic proton, shielded by the methoxy group at position 5.
-OCH₃3.8 - 4.0Singlet (s)Methoxy group protons.
-NH₂7.0 - 7.5Broad Singlet (br s)Amino group protons, chemical shift can be variable and concentration-dependent. Exchangeable with D₂O.
-COOH12.0 - 13.0Broad Singlet (br s)Carboxylic acid proton, highly deshielded. Exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2165 - 170Quaternary carbon of the aminothiazole group.
C4120 - 125Aromatic CH carbon.
C5155 - 160Aromatic quaternary carbon attached to the methoxy group.
C6125 - 130Aromatic quaternary carbon attached to the carboxylic acid group.
C7105 - 110Aromatic CH carbon, shielded by the methoxy group.
C7a145 - 150Aromatic quaternary carbon at the ring junction.
C3a130 - 135Aromatic quaternary carbon at the ring junction.
-OCH₃55 - 60Methoxy group carbon.
-COOH165 - 170Carboxylic acid carbonyl carbon.

Experimental Protocols

The following sections detail the recommended procedures for NMR sample preparation and data acquisition.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS), if required B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim E->F G Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra F->G H Apply Fourier transform, phase correction, and baseline correction G->H I Calibrate chemical shifts H->I J Integrate ¹H signals and pick peaks for ¹³C I->J K Assign signals using 1D and 2D data J->K

Caption: Workflow from sample preparation to NMR data analysis.

Sample Preparation Protocol
  • Compound Weighing: Accurately weigh approximately 5-10 mg of high-purity 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. The use of a microbalance is recommended for precision.

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended due to its excellent solvating power for polar, aromatic compounds and its ability to allow observation of exchangeable protons (-NH₂ and -COOH).

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

    • Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-quality NMR spectra.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often sufficient and avoids potential sample contamination.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition Protocol

These parameters are provided for a standard 400 MHz NMR spectrometer and may need to be adjusted for instruments with different field strengths.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

  • Spectral Width: -2 to 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds. The presence of a quaternary-rich, rigid core suggests that longer relaxation delays may not be necessary for qualitative analysis.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is standard.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus and the compound has several quaternary carbons which exhibit longer relaxation times.

Structural Verification and Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1 ¹H NMR - Chemical Shift - Integration - Multiplicity COSY COSY ¹H-¹H Correlation (J-coupling) H1->COSY Identifies neighboring protons HSQC HSQC ¹H-¹³C One-Bond Correlation H1->HSQC Links protons to directly attached carbons HMBC HMBC ¹H-¹³C Long-Range Correlation (2-3 bonds) H1->HMBC Reveals multi-bond connectivity, crucial for quaternary carbon assignment C13 ¹³C NMR - Chemical Shift - Number of Carbons C13->HSQC C13->HMBC

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as the aromatic protons (H4 and H7) are predicted to be singlets with no vicinal proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This is essential for directly correlating each proton signal with its attached carbon. It would confirm the assignments of H4/C4, H7/C7, and the -OCH₃ protons to their respective carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • H4 to C5, C7a, and C3a.

    • H7 to C5, C6, and C3a.

    • -OCH₃ protons to C5.

    • -NH₂ protons to C2 and C3a.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the NMR spectroscopy of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. The tabulated chemical shifts, detailed experimental protocols, and recommended 2D NMR strategies offer a solid foundation for researchers working with this molecule. By following these guidelines, scientists can confidently acquire and interpret high-quality NMR data to verify the structure and purity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. [Link]

  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. NVEO. [Link]

  • 2-Amino-1,3-benzothiazole-6-carboxamide. PubChem. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). NP-MRD. [Link]

  • 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board. [Link]

  • (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

Sources

Application

2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid cell culture assay preparation

An Application Note and Protocol for the In Vitro Evaluation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid Authored by: Gemini, Senior Application Scientist Introduction The benzothiazole scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Evaluation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Many of these activities stem from the ability of benzothiazole derivatives to interact with key cellular targets, such as protein kinases. 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a member of this versatile chemical class. While this specific molecule is not extensively characterized in the public domain literature, its structural features suggest potential for biological activity, making it a candidate for screening and drug development programs.

This guide provides a comprehensive framework for the initial in vitro characterization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. We will cover essential preliminary steps, including solubility assessment and stock solution preparation, and then detail standardized protocols for evaluating its effects on cell viability, proliferation, and a hypothetical downstream signaling pathway. The principles and methods described herein are designed to establish a robust and reproducible foundation for assessing the compound's biological potential.

PART 1: Compound Handling and Preparation

Physicochemical Properties Summary

A foundational understanding of a compound's physical and chemical properties is critical for designing meaningful biological experiments.

PropertyValueSource
Molecular FormulaC9H8N2O3SPubChem
Molecular Weight224.24 g/mol PubChem
IUPAC Name2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acidPubChem
Predicted LogP1.85Molinspiration
Predicted SolubilityPoorly soluble in waterMolinspiration

Note: LogP (a measure of lipophilicity) and aqueous solubility are predicted values from computational models and require experimental verification.

Solubility Testing and Stock Solution Preparation

The poor predicted aqueous solubility necessitates the use of an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v) in cell culture media.

Protocol: Solubility Assessment and 10 mM Stock Preparation

  • Objective: To determine the solubility of the compound in DMSO and prepare a verified 10 mM stock solution.

  • Materials:

    • 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid powder

    • Anhydrous, cell culture-grade DMSO

    • Vortex mixer

    • Microcentrifuge

    • Calibrated analytical balance

  • Procedure:

    • Weigh out 2.24 mg of the compound and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of DMSO to the tube. This will theoretically yield a 10 mM solution.

    • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source for any undissolved particulates.

    • If particulates are present, gently warm the solution to 37°C for 10 minutes and vortex again.

    • Once fully dissolved, centrifuge the tube at >10,000 x g for 5 minutes to pellet any remaining microparticulates.

    • Carefully transfer the clear supernatant to a fresh, sterile tube. This is your 10 mM stock solution.

    • Aliquot the stock solution into smaller working volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

PART 2: Core Cellular Assays

The following protocols are designed to provide a foundational understanding of the compound's impact on a cellular level. We will use a generic cancer cell line (e.g., HeLa or A549) as a model system. The choice of cell line should ultimately be guided by the specific research question.

Workflow for In Vitro Compound Screening

The overall experimental process follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Insight solubility Solubility Testing (DMSO) stock 10 mM Stock Solution Preparation solubility->stock viability Cell Viability Assay (MTT / CellTiter-Glo) stock->viability cell_culture Cell Line Culture (e.g., HeLa, A549) cell_culture->viability ic50 IC50 Determination viability->ic50 proliferation Proliferation Assay (BrdU) ic50->proliferation apoptosis Apoptosis Assay (Caspase-Glo) ic50->apoptosis signaling Target Pathway Analysis (Western Blot) ic50->signaling

Figure 1: A generalized workflow for the in vitro characterization of a novel small molecule compound.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol: Determining IC50 using MTT Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Materials:

    • Selected cancer cell line (e.g., HeLa)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • 96-well flat-bottom cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 2X serial dilution series of the compound in culture medium from your 10 mM stock. For example, create concentrations ranging from 200 µM down to ~0.1 µM. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a final 1X concentration.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability versus log[compound concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

PART 3: Hypothetical Mechanism of Action

Given that many aminobenzothiazole derivatives function as kinase inhibitors, we can hypothesize a potential mechanism of action for 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. A common target for such structures is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Proposed Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-amino-5-methoxy-1,3- benzothiazole-6-carboxylic acid Compound->PI3K Inhibits Compound->Akt Inhibits

Figure 2: A hypothetical signaling pathway showing potential inhibition of the PI3K/Akt/mTOR cascade by the test compound.

This proposed mechanism can be investigated using techniques like Western blotting to probe the phosphorylation status of key proteins in the pathway (e.g., phospho-Akt, phospho-S6K) following compound treatment. A reduction in the phosphorylated forms of these proteins would provide evidence supporting this hypothesis.

Conclusion

This document outlines a systematic approach for the initial characterization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid in a cell culture setting. By first establishing proper handling and solubilization protocols, researchers can proceed to robustly assess the compound's effect on cell viability and determine a key potency metric like the IC50. The provided protocols and hypothetical framework serve as a starting point for more in-depth mechanistic studies to fully elucidate the compound's biological function and therapeutic potential.

References

  • Kaur, R., & Kaur, G. (2021). An insight into the therapeutic potential of benzothiazole scaffold. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Hassan, S. Y. (2013). 2-Aminobenzothiazoles: A review of their synthesis and biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14, 55-65. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2019). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 7. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

Method

Application Note: Preparation and Handling of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid Stock Solutions

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Compound: 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 59488-41-4) Molecular Weight: 224.24 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Compound: 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 59488-41-4) Molecular Weight: 224.24 g/mol | Formula: C9H8N2O3S

Contextualizing the Molecule in Drug Discovery

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry and chemical biology. Due to their extended π-conjugated systems and tunable electronic properties, compounds containing the benzothiazole core are frequently utilized as high-affinity fluorescent probes for detecting protein aggregates (such as β-amyloid and α-synuclein in neurodegenerative disease models)[1], as well as for functional mitochondrial imaging [2].

The specific functionalization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid provides both a hydrogen-bond donor (amino group) and acceptor (carboxylic acid), making it a highly versatile building block. However, these same polar functional groups, combined with the hydrophobic aromatic core, dictate a complex solubility profile. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound, as its amphiphilic and aprotic nature disrupts the solid crystal lattice while stabilizing the dissolved solute through strong dipole interactions.

Mechanistic Causality: Why Standardize the Protocol?

A protocol is only as reliable as the scientific rationale backing its steps. When preparing stock solutions for sensitive biological assays, researchers must move beyond mere dissolution and consider the physical chemistry of the solvent-solute interaction.

  • The Necessity of Anhydrous DMSO: Standard laboratory-grade DMSO is highly hygroscopic. Atmospheric moisture absorbed by the solvent introduces competing hydrogen-bonding networks. For a compound like 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid, even small percentages of water in the DMSO stock can drastically reduce solubility, leading to micro-precipitation that skews downstream assay dosing [4].

  • Photostability and Amber Shielding: The methoxy-substituted benzothiazole core is susceptible to photo-oxidation under prolonged exposure to ambient laboratory lighting. Utilizing amber microcentrifuge tubes mitigates UV/Vis-induced degradation, ensuring the structural integrity of the carboxylic acid moiety.

  • Mitigating Freeze-Thaw Gradients: DMSO freezes at 18.5°C. During repeated freeze-thaw cycles, the solvent crystallizes, forcing the solute into transient, highly concentrated liquid pockets. This can cause irreversible precipitation. Aliquoting the mother stock into single-use daughter tubes prevents concentration gradients and ensures absolute reproducibility across experiments [3].

Quantitative Preparation Matrix

To ensure accuracy, gravimetric preparation should be calculated based on the exact mass of the compound. The table below summarizes the required volumes of anhydrous DMSO to achieve standard high-throughput screening concentrations.

Table 1: DMSO Volume Matrix for Standard Stock Concentrations
Mass of Compound (mg)Moles (µmol)Vol. of DMSO for 10 mM Stock (mL)Vol. of DMSO for 50 mM Stock (µL)
1.004.460.44689.2
5.0022.302.230446.0
10.0044.604.460892.0
25.00111.4911.1492229.8

(Formula used: Volume (L) = Mass (g) / [Molecular Weight ( g/mol ) × Concentration (mol/L)])

Workflow Visualization

Workflow N1 1. Equilibrate Reagents (Room Temperature) N2 2. Gravimetric Weighing (Analytical Balance) N1->N2 N3 3. Add Anhydrous DMSO (Calculate Vol via MW: 224.24) N2->N3 N4 4. Homogenization (Vortex / Gentle Sonication) N3->N4 N5 Visual Inspection: Fully Solubilized? N4->N5 N6 Intervention: Bath Sonication (Max 37°C) N5->N6 Turbid/Particulates N7 5. Aliquot Dispensing (Amber Microcentrifuge Tubes) N5->N7 Clear Solution N6->N5 N8 6. Cryopreservation (-20°C to -80°C Storage) N7->N8

Workflow for the preparation, validation, and cryopreservation of benzothiazole DMSO stock solutions.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system; you cannot proceed to the next phase without validating the success of the current step.

Phase 1: Preparation and Gravimetric Analysis
  • Equilibration: Remove the lyophilized 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid powder and anhydrous DMSO (≥99.9% purity) from storage. Allow them to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes to prevent condensation.

  • Weighing: Using an analytical balance (accuracy to 0.01 mg), weigh the desired mass of the compound into a sterile, static-free 1.5 mL or 4.0 mL amber glass vial.

  • Documentation: Record the exact mass. Validation Check: Recalculate the required DMSO volume based on the exact recorded mass, not the target mass, to ensure absolute molarity.

Phase 2: Solvation and Homogenization
  • Solvent Addition: Using a calibrated positive-displacement pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex at medium speed for 60 seconds.

  • Visual Validation (The Macroscopic Check): Hold the vial against a light source (if using clear glass temporarily) or inspect the meniscus. The solution must be completely transparent with no visible particulates or Schlieren lines (refractive index gradients indicating incomplete mixing).

  • Intervention (If Required): If the solution remains cloudy, place the vial in an ultrasonic water bath. Sonicate for 5-minute intervals. Critical Constraint: Do not allow the bath temperature to exceed 37°C, as localized heating can degrade the carboxylic acid moiety.

Phase 3: Aliquoting, Quality Control, and Cryopreservation
  • Aliquot Generation: Dispense the mother stock into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube depending on assay requirements).

  • Analytical Validation (The Microscopic Check): Take one random daughter aliquot and dilute it 1:1000 in a mixture of Acetonitrile/Water. Run a rapid LC-MS or UV-Vis spectrum to confirm the concentration against a known standard curve and verify the absence of degradation peaks.

  • Storage: Immediately transfer the validated aliquots to a -20°C (short-term, <1 month) or -80°C (long-term, >1 month) freezer [3].

References

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates Source: PubMed (NIH) URL:[Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging Source: ACS Publications URL:[Link]

  • Compound Management and Storage Best Practices Source: Selvita URL:[Link]

Application

Application Notes and Protocols: The Strategic Synthesis and Utility of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid in Modern Organic Synthesis

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and strategic application of 2-amino-5-methoxy-1,3-benzothiazole-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and strategic application of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid and its derivatives. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its core structure represents a "privileged scaffold" in medicinal chemistry.[1][2] This guide, therefore, focuses on the robust synthetic routes to this class of compounds and their subsequent application as versatile building blocks in the construction of complex, biologically active molecules.

The benzothiazole moiety is a cornerstone in the design of novel therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The strategic incorporation of substituents such as the amino, methoxy, and carboxylic acid groups on the benzothiazole ring system allows for fine-tuning of the molecule's physicochemical properties and provides multiple points for further chemical modification.

Synthetic Pathways to the 2-Aminobenzothiazole Core

The construction of the 2-aminobenzothiazole scaffold is a well-established transformation in organic synthesis, with several reliable methods at the disposal of the synthetic chemist. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

A classic and widely adopted method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an N-arylthiourea. A common modern adaptation involves the in situ formation of the thiourea from an aniline derivative and a thiocyanate salt, followed by cyclization using bromine in acetic acid.

A general procedure for the synthesis of a 2-aminobenzothiazole derivative from a substituted aniline is as follows:

Protocol 1: Synthesis of a Substituted 2-Aminobenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 equiv.) in glacial acetic acid.

  • Thiourea Formation: Add potassium thiocyanate (KSCN, 4.0 equiv.) to the solution and stir at room temperature for 45 minutes.[1][3]

  • Cyclization: Cool the reaction mixture to 10 °C in an ice bath. Slowly add a solution of bromine (2.0 equiv.) in glacial acetic acid dropwise. A yellow suspension is typically formed.[1][3]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation: Neutralize the reaction mixture to a pH of 8 by the careful addition of a 25% aqueous ammonia solution. The product will precipitate out of solution.[1][3]

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry to afford the crude 2-aminobenzothiazole derivative. Further purification can be achieved by recrystallization or column chromatography.

Expert Insight: The Hugerschoff reaction is a robust method that tolerates a variety of functional groups on the aniline starting material. The mechanism proceeds through the formation of an N-arylthiourea intermediate, which is then activated by bromine, leading to electrophilic attack of the sulfur on the aromatic ring, followed by cyclization and aromatization.

Hugerschoff_Reaction_Workflow Aniline Substituted Aniline Thiourea_Formation Thiourea Formation (in Acetic Acid) Aniline->Thiourea_Formation KSCN KSCN KSCN->Thiourea_Formation Br2 Br₂ in Acetic Acid Cyclization Oxidative Cyclization (10°C to RT) Br2->Cyclization Thiourea_Formation->Cyclization Intermediate Neutralization Neutralization (aq. NH₃) Cyclization->Neutralization Isolation Filtration & Washing Neutralization->Isolation Product 2-Aminobenzothiazole Derivative Isolation->Product

Caption: Workflow for the Synthesis of 2-Aminobenzothiazoles.

An alternative and often high-yielding approach involves the condensation of a 2-aminothiophenol with a source of the "N-C" fragment, such as cyanogen bromide. This method is particularly useful when the corresponding 2-aminothiophenol is readily available.

Protocol 2: Synthesis from 2-Aminothiophenol

  • Reaction Setup: Dissolve the substituted 2-aminothiophenol (1.0 equiv.) in a suitable solvent such as ethanol or methanol.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath and add a solution of cyanogen bromide (1.1 equiv.) in the same solvent dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove impurities.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aminobenzothiazole derivative.

Expert Insight: This method is generally milder than the Hugerschoff reaction and can be advantageous for substrates with sensitive functional groups. The mechanism involves the nucleophilic attack of the thiol group on the carbon of cyanogen bromide, followed by intramolecular cyclization via attack of the amino group and subsequent elimination.

Applications in Organic Synthesis and Medicinal Chemistry

The 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid scaffold is a trifunctionalized building block, offering three distinct points for chemical elaboration. This versatility makes it an invaluable starting material for the synthesis of diverse compound libraries for drug discovery.

Functional Group Potential Modifications Synthetic Utility
2-Amino Group Acylation, Alkylation, Sulfonylation, DiazotizationIntroduction of diverse side chains, formation of amides and sulfonamides, coupling to other aromatic systems.
5-Methoxy Group Ether cleavage (demethylation) to a phenolProvides a handle for Williamson ether synthesis to introduce larger alkyl or aryl groups, or for use as a hydrogen bond donor.
6-Carboxylic Acid Esterification, Amide bond formationCoupling to alcohols or amines to introduce pharmacophoric groups, improve solubility, or attach to a solid support for combinatorial synthesis.

The 2-amino group is a key nucleophilic handle for diversification. For instance, acylation with various carboxylic acids can be achieved using standard peptide coupling reagents.

Protocol 3: Amide Synthesis from 2-Aminobenzothiazole

  • Reaction Setup: To a solution of the 2-aminobenzothiazole derivative (1.0 equiv.) and a carboxylic acid (1.1 equiv.) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.2 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).[4]

  • Reaction Progression: Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.[4]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice. The precipitated product can be collected by filtration.[4]

  • Purification: Wash the solid with water and dry. Further purification can be achieved by column chromatography on silica gel.[4]

Amide_Formation_Workflow Aminobenzothiazole 2-Aminobenzothiazole Derivative Coupling Amide Coupling (in DCM or DMF) Aminobenzothiazole->Coupling Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Coupling Coupling_Reagents HATU, DIPEA Coupling_Reagents->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Product N-Acyl-2-aminobenzothiazole Purification->Product

Caption: Amide Formation from 2-Aminobenzothiazoles.

Conclusion

While the direct catalytic role of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is an area ripe for future investigation, its significance as a highly functionalized and versatile building block in organic synthesis is firmly established. The synthetic protocols outlined herein provide a reliable foundation for the preparation of this and related benzothiazole derivatives. The strategic manipulation of its functional groups opens a gateway to the synthesis of novel and complex molecules with potential therapeutic applications. The continued exploration of the chemistry of this scaffold is likely to yield new discoveries in medicinal chemistry and materials science.

References

  • Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(17), 11835–11843. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]

  • Koperniku, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8031-8040. [Link]

  • Devi, R., Srivastava, N., Shukla, K. S., & Dar, B. A. (2026). Microwave-Assisted, Solvent-Free Synthesis of Benzothiazoles Using a Bimetallic Fe-Al/Silica Heterogeneous Catalyst. Current Organocatalysis. [Link]

  • Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(17), 11835-11843. [Link]

  • Ben-Amor, I., et al. (2022). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • Koperniku, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8031-8040. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]

  • Siddiqui, H. L., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6549. [Link]

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. [Link]

  • Al-Masoudi, N. A., et al. (2018). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 24-32. [Link]

  • Martínez, A., et al. (2019). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

Welcome to the Technical Support Center for the formulation and solubilization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid . As a Senior Application Scientist, I have designed this portal to move beyond gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and solubilization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid .

As a Senior Application Scientist, I have designed this portal to move beyond generic advice. This guide provides root-cause diagnostics, field-proven troubleshooting, and self-validating protocols to overcome the specific physicochemical hurdles presented by this complex amphoteric molecule.

Module 1: Molecular Diagnostic Dashboard

Before attempting any formulation, it is critical to understand the molecular mechanics driving your compound's behavior.

  • The Hydrophobic Core : The planar 1,3-benzothiazole ring drives strong intermolecular π−π stacking in the solid state, resulting in high crystal lattice energy and inherently poor water solubility [1].

  • Amphoteric (Zwitterionic) Nature : The molecule possesses a weakly basic 2-amino group (pKa ~2.0) and an acidic 6-carboxylic acid group (pKa ~4.5).

  • The Isoelectric Point (pI) : At a pH of approximately 3.0–3.5, the molecule carries a net-zero charge (zwitterion). At this pH, aqueous solubility will be at its absolute minimum.

Module 2: Troubleshooting Guides & FAQs

Q1: My compound is precipitating in standard physiological buffer (PBS, pH 7.4) despite the presence of the carboxylic acid group. Why? Root Cause : At pH 7.4, the 6-carboxylic acid is deprotonated (anionic). However, ionizing a single functional group is often insufficient to overcome the massive hydrophobic surface area of the methoxy-benzothiazole core [2]. Furthermore, if your buffer capacity is low, the dissolution of the acid can locally drop the pH of the microenvironment toward the molecule's pI, triggering rapid crystallization. Solution : You must supplement pH adjustment with a cosolvent or a complexing agent. Do not rely solely on aqueous buffers. Switch to a ternary system (e.g., Water/PEG-400) or utilize cyclodextrin encapsulation.

Q2: I attempted to dissolve the API in pure water, but it formed a cloudy suspension. Did it degrade? Root Cause : It has not degraded; it simply has not dissolved. Pure water lacks the buffering capacity to force the molecule out of its zwitterionic state. Solution : You must actively drive the pH at least 2 units away from the pKa of the target ionizable group. To form a soluble sodium salt, titrate with 0.1 M NaOH until the pH exceeds 6.5. To form a soluble hydrochloride salt, titrate with 0.1 M HCl until the pH drops below 1.5 [3].

Q3: I need an injectable formulation, but I want to avoid high concentrations of DMSO due to cellular toxicity. What is the best alternative? Root Cause : DMSO is a powerful aprotic solvent that easily breaks the benzothiazole crystal lattice, but its use is severely limited in biological assays. Solution : Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal alternative. The hydrophobic cavity of the cyclodextrin perfectly accommodates the lipophilic benzothiazole ring, while the 5-methoxy group provides a steric anchor. The ionized 6-carboxylic acid remains exposed to the aqueous exterior, creating a highly soluble, biocompatible inclusion complex [4].

Module 3: Mechanistic & Workflow Visualizations

G A 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid B pH < 2.0 (Protonated Amino) A->B Add Strong Acid C pH 3.0 - 4.5 (Zwitterion / pI) A->C Aqueous Suspension D pH > 6.0 (Deprotonated Carboxyl) A->D Add Strong Base E Soluble (Cationic Salt) B->E F Insoluble (Precipitation) C->F G Soluble (Anionic Salt) D->G

Caption: Logical relationship of pH-dependent ionization and solubility states.

G2 S1 Weigh API S2 Add 20% HP-β-CD (pH 7.4 Buffer) S1->S2 S3 Probe Sonicate (15 min, 4°C) S2->S3 S4 Equilibrate (24h, 25°C) S3->S4 S5 Centrifuge (10,000g) S4->S5 S6 HPLC-UV Quantification S5->S6

Caption: Experimental workflow for HP-β-CD inclusion complexation and validation.

Module 4: Validated Standard Operating Procedures (SOPs)

Protocol A: Preparation of a pH-Optimized Cosolvent Formulation

Objective: Achieve >5 mg/mL solubility for in vivo dosing without using DMSO.

  • Weigh API : Weigh 50 mg of the API into a glass scintillation vial.

    • Causality: Glass is required because lipophilic benzothiazole compounds can non-specifically adsorb to the hydrophobic surfaces of standard polypropylene tubes, artificially lowering your active concentration.

  • Primary Solubilization : Add 1.0 mL of Polyethylene Glycol 400 (PEG 400) and vortex for 2 minutes.

    • Causality: PEG 400 acts as a primary cosolvent, lowering the dielectric constant of the microenvironment and disrupting the π−π stacking of the benzothiazole core [3].

  • Viscosity Reduction & Ionization : Add 0.5 mL of Propylene Glycol (PG) and 0.5 mL of 0.1 M NaOH.

    • Causality: PG acts as a secondary cosolvent to reduce the viscosity of the PEG layer. The NaOH shifts the pH above 6.0, ionizing the 6-carboxylic acid to its highly soluble sodium carboxylate form [2].

  • Thermal Activation : Sonicate the mixture in a water bath at 37°C for 15 minutes.

    • Causality: Mild thermal energy overcomes the activation energy of dissolution without causing thermal degradation of the methoxy group.

  • System Validation : Shine a laser pointer horizontally through the vial.

    • Causality: The absence of a scattered light beam (Tyndall effect) confirms you have achieved a true molecular solution rather than a deceptive colloidal nano-suspension.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Objective: Create an aqueous, injection-ready formulation using macrocyclic encapsulation.

  • Vehicle Preparation : Prepare a 20% (w/v) HP- β -CD solution in 50 mM Phosphate Buffer (pH 7.4).

    • Causality: The buffer ensures the 6-carboxylic acid remains ionized (hydrophilic), while the cyclodextrin provides a hydrophobic cavity to encapsulate the lipophilic benzothiazole ring [4].

  • API Addition : Add excess API (e.g., 20 mg/mL) to the solution to ensure saturation.

  • Acoustic Cavitation : Probe sonicate for 5 minutes on ice (10s on / 10s off).

    • Causality: High-shear acoustic cavitation provides the kinetic energy necessary to break the crystal lattice, accelerating the thermodynamics of inclusion complex formation. Ice prevents heat-induced degradation.

  • Equilibration : Stir at 25°C for 24 hours.

    • Causality: Allows the system to reach thermodynamic equilibrium, ensuring maximum complexation efficiency.

  • System Validation : Centrifuge at 10,000 x g for 15 minutes, filter the supernatant through a 0.22 µm PVDF syringe filter, and quantify via HPLC-UV.

    • Causality: Centrifugation removes bulk undissolved API. PVDF is chosen over Nylon or PTFE to prevent non-specific binding of the amphoteric drug to the filter membrane.

Module 5: Quantitative Solubilization Matrix

The following table summarizes the expected solubility enhancements based on the physicochemical mechanisms applied to benzothiazole-6-carboxylic acid derivatives.

Formulation VehiclePrimary Solubilization MechanismEstimated Solubility (mg/mL)Application Suitability
Pure Water (pH ~6.0) Baseline (Partial Zwitterion)< 0.05Not suitable for assays
0.1 M HCl (pH 1.0) Cationic Salt Formation (2-amino)~ 1.5Gastric simulation only
PBS (pH 7.4) Anionic Salt Formation (6-carboxylic)~ 0.5Low-concentration in vitro assays
20% HP- β -CD in PBS Inclusion Complexation + Ionization> 5.0IV / IP Injection
50% PEG 400 / 50% Water Cosolvency (Dielectric reduction)> 10.0PO / IP Dosing

References

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid .

This compound features three highly reactive functional groups: a 2-amino group, an electron-rich benzothiazole core, and a 6-carboxylic acid. Understanding the mechanistic causality behind its degradation is critical for maintaining structural integrity during long-term storage and complex experimental workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My solid stock has developed a brown/dark discoloration over time. What is happening?

Causality: The darkening of the powder is a visual indicator of oxidative degradation. The 2-amino group and the electron-rich benzothiazole core are highly susceptible to radical-mediated oxidation when exposed to light and atmospheric oxygen. This process leads to the formation of azo/azoxy dimers or hydroxylated byproducts (e.g., hydroxylation at the 4-position of the aromatic ring) which are highly conjugated and appear brown or dark yellow[1]. Furthermore, aromatic amines are notoriously unstable at room temperature and require immediate cold storage to attenuate this oxidative degradation[2]. Actionable Protocol: Always store the solid powder in amber vials (to prevent photolytic degradation) under an inert atmosphere (Argon or Nitrogen). Maintain the storage temperature at -20°C or lower.

Q2: HPLC analysis of my stored DMSO stock solution shows a new peak with a mass corresponding to [M-44]. Why?

Causality: You are observing thermal decarboxylation. The 6-carboxylic acid group is prone to losing carbon dioxide (CO₂), yielding the des-carboxylated byproduct 2-amino-5-methoxy-1,3-benzothiazole[3]. This reaction is significantly accelerated in polar aprotic solvents like DMSO, especially if the solution is kept at ambient temperatures or subjected to heat during sonication/dissolution. Actionable Protocol: Never use heat to dissolve this compound. Prepare stock solutions on ice, aliquot them immediately into single-use volumes, and freeze them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: I see multiple degradation peaks when my compound is formulated in aqueous buffers (pH > 8). Is it hydrolyzing?

Causality: Yes. While the methoxy group is relatively stable, the thiazole ring itself is vulnerable to nucleophilic attack by hydroxide ions under alkaline conditions, leading to ring-opening and complete molecular degradation[4]. Actionable Protocol: If aqueous formulation is required for your assay, maintain the buffer pH between 5.0 and 7.0. Do not store aqueous formulations; they must be prepared fresh immediately prior to the experiment.

Part 2: Visualizing Degradation Pathways

To anticipate how your storage conditions impact the molecule, refer to the mechanistic pathway diagram below.

DegradationPathways Core 2-Amino-5-methoxy-1,3- benzothiazole-6-carboxylic acid Oxidation Oxidation (Light/O2) Core->Oxidation 2-Amino Group Decarboxylation Decarboxylation (Heat) Core->Decarboxylation 6-COOH Group Hydrolysis Hydrolysis (Moisture/pH) Core->Hydrolysis Thiazole Ring Prod1 Azo/Azoxy Dimers & Hydroxylated Byproducts Oxidation->Prod1 Prod2 2-Amino-5-methoxy- 1,3-benzothiazole Decarboxylation->Prod2 Prod3 Ring Opening / Deamination Products Hydrolysis->Prod3

Mechanistic degradation pathways of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation rates of the compound under various storage conditions. This data highlights the necessity of strict environmental controls.

Storage ConditionStatePrimary StressorExpected PurityTimeframe
-20°C, Dark, Inert Gas SolidNone (Optimal)> 99.0%12 Months
25°C, Ambient Light SolidPhoto-oxidation~ 90.0%3 Months
-80°C, Dark DMSO StockNone (Optimal)> 98.0%6 Months
25°C, Dark DMSO StockThermal (Decarboxylation)~ 85.0%1 Month
25°C, pH 9.0 Buffer AqueousAlkaline Hydrolysis< 70.0%7 Days

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your assays, you must validate the stability of the compound in your specific solvent systems. Below is a self-validating Forced Degradation Study protocol based on ICH guidelines[3].

Step-by-Step Methodology: Forced Degradation Assay
  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 1 mg/mL. Perform this step on ice to prevent premature thermal degradation.

  • Aliquot & Stress Induction: Divide the stock into four distinct vials to isolate variables:

    • Control: Store at -80°C in the dark.

    • Thermal Stress: Incubate at 60°C for 7 days (Targets the 6-carboxylic acid)[3].

    • Oxidative Stress: Add H₂O₂ to a final concentration of 3% and incubate at room temperature for 24 hours (Targets the 2-amino group).

    • Photolytic Stress: Expose to UV/Vis light (≥ 200 watt-hours/square meter) for 48 hours[4].

  • Quenching: Neutralize the oxidative sample with sodium thiosulfate. Bring all samples to room temperature.

  • HPLC-UV/MS Analysis: Inject 10 µL of each sample into an LC-MS system using a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Data Interpretation: Compare the chromatograms against the control. Identify the [M-44] peak for decarboxylation and [M+16] peaks for hydroxylation/oxidation[1].

Workflow Step1 Prepare 1 mg/mL Stock Solution Step2 Aliquot into Stress Conditions Step1->Step2 Cond1 Thermal Stress (60°C, 7 days) Step2->Cond1 Cond2 Photolytic Stress (UV/Vis, 48h) Step2->Cond2 Cond3 Oxidative Stress (3% H2O2, 24h) Step2->Cond3 Step3 HPLC-UV/MS Analysis Cond1->Step3 Cond2->Step3 Cond3->Step3 Step4 Quantify Purity & Identify Degradants Step3->Step4

Self-validating forced degradation workflow for stability-indicating assay development.

References

  • An In-depth Technical Guide on the Stability and Storage of 5-Hydroxybenzothiazole-2-carboxylic Acid - Benchchem. 3

  • Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems - Benchchem. 4

  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC (National Institutes of Health). 1

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. 2

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of 2-amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in obtaining this active pharmaceutical ingredient (API) with high purity and the desired solid-state properties.

I. Understanding the Molecule: Key Physicochemical Characteristics

2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a multifaceted molecule with characteristics that directly influence its crystallization behavior. The presence of both a basic amino group and an acidic carboxylic acid group means its solubility is highly dependent on pH. The aromatic benzothiazole core, coupled with a methoxy group, contributes to its overall moderate polarity. Understanding these features is the first step in troubleshooting impurity issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter during the crystallization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid?

A1: Impurities can originate from various stages of the manufacturing process.[1] They are broadly categorized as:

  • Process-Related Impurities: These are the most common and arise from the synthetic route.

    • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as substituted p-anisidine or thiocyanate salts may be present.[2]

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

    • Byproducts: Side reactions, such as the formation of regioisomers or over-oxidation to sulfoxides, can generate byproducts.[1]

  • Degradation Impurities: The API may degrade under certain conditions.

    • Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[3][4]

  • Residual Solvents: Solvents used during the synthesis or crystallization process that are not completely removed are considered impurities.[5][6]

Q2: How does pH affect the crystallization process?

A2: The pH of the crystallization medium is a critical parameter due to the amphoteric nature of your molecule.

  • Isoelectric Point: At its isoelectric point (pI), the molecule will have a net neutral charge, leading to its lowest solubility. Crystallization is often most effective near the pI.

  • Acidic Conditions (pH < pI): The amino group will be protonated, forming a more soluble salt. This can be leveraged for purification, as impurities that are not basic will remain less soluble.

  • Basic Conditions (pH > pI): The carboxylic acid group will be deprotonated, forming a more soluble salt. This allows for the separation from non-acidic impurities.

Manipulating the pH can be a powerful tool for selective crystallization. For instance, dissolving the crude product in a basic solution to deprotonate the carboxylic acid and then filtering out any insoluble non-acidic impurities, followed by acidification to the pI to precipitate the purified product, is a common strategy.[1]

Q3: What are the best solvents for the recrystallization of this compound?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Given the molecule's structure, a range of solvents should be considered:

  • Polar Protic Solvents: Alcohols like ethanol and methanol are often good starting points for recrystallization of benzothiazole derivatives.[7]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile could also be effective.

  • Solvent Mixtures: A mixture of a good solvent and a poor solvent (an anti-solvent) can be used to fine-tune the solubility and induce crystallization. For example, dissolving the compound in a minimal amount of a hot, good solvent and then slowly adding a poor solvent until turbidity is observed, followed by cooling.

A systematic solvent screening is highly recommended.

Solvent ClassExamplesRationale
Polar Protic Ethanol, Methanol, WaterGood for dissolving polar compounds, especially at elevated temperatures. Water's utility will be highly pH-dependent.
Polar Aprotic Acetone, Ethyl Acetate, DMFCan offer different selectivity for impurities compared to protic solvents.
Non-Polar Toluene, HeptaneLikely to be poor solvents, making them suitable as anti-solvents.

Table 1: Suggested Solvents for Recrystallization Screening

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid.

Problem 1: The crystallized product has a persistent yellow or off-white color.
  • Likely Cause: Presence of colored impurities, often arising from side reactions or degradation.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Heat the mixture briefly and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it judiciously.

    • pH Adjustment and Extraction: Utilize the amphoteric nature of the molecule. Dissolve the product in a dilute basic solution (e.g., aqueous sodium bicarbonate). Colored, non-acidic impurities may remain undissolved and can be filtered off. Then, re-precipitate your product by adjusting the pH to its isoelectric point with a dilute acid.

    • Solvent System Re-evaluation: The colored impurity may have similar solubility to your product in the current solvent. Experiment with different solvent systems for recrystallization.

Problem 2: The product fails to crystallize upon cooling.
  • Likely Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Concentrate the Solution: If possible, carefully evaporate some of the solvent to increase the concentration of your compound.

      • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution at a slightly elevated temperature until you observe persistent turbidity. Then, allow it to cool slowly.

    • Induce Nucleation:

      • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Cooling Rate: A very rapid cooling rate can sometimes lead to the formation of an oil rather than crystals. Try a slower, more controlled cooling process.

Problem 3: The isolated product has a low melting point and a broad melting range.
  • Likely Cause: Significant levels of impurities are still present in the final product.

  • Troubleshooting Steps:

    • Purity Analysis: Before proceeding, confirm the presence of impurities using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Sequential Purification: A single crystallization step may not be sufficient. Consider a multi-step purification approach:

      • Step 1: Acid-Base Extraction: As described previously, use pH manipulation to remove gross impurities.

      • Step 2: Recrystallization: Recrystallize the material from the acid-base extraction using an optimized solvent system.

      • Step 3 (if necessary): Column Chromatography: For very stubborn impurities with similar properties to your product, column chromatography may be required.

    • Re-evaluate the Synthetic Route: If significant and difficult-to-remove impurities are consistently being produced, it may be necessary to revisit and optimize the preceding synthetic steps to minimize their formation.

Problem 4: The final product contains an unacceptably high level of residual solvent.
  • Likely Cause: The chosen crystallization solvent is trapped within the crystal lattice or is not being effectively removed during drying.

  • Troubleshooting Steps:

    • Optimize Drying: Ensure that the drying conditions (temperature, pressure, and time) are adequate for the solvent used. Be mindful of the API's thermal stability.

    • Solvent Displacement: In some cases, washing the filtered crystals with a more volatile solvent in which the product is insoluble can help displace the higher-boiling crystallization solvent.

    • Vacuum Hydration: For stubborn residual solvents, a vacuum hydration technique can be employed. This involves drying the bulk substance in the presence of water vapor, which can displace the trapped organic solvent molecules.[8]

    • Consider a Different Crystallization Solvent: If a particular solvent is consistently difficult to remove, explore alternative solvents for the crystallization process.[1]

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a larger flask, dissolve the crude 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Purification
  • Dissolution: Suspend the crude product in water and add a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) dropwise until the solid completely dissolves.

  • Filtration: If any solid remains, filter the solution to remove non-acidic impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly add a dilute aqueous acid (e.g., 1 M HCl) with stirring until the pH reaches the isoelectric point of the product, at which point it will precipitate.

  • Isolation and Washing: Collect the purified product by vacuum filtration and wash thoroughly with cold water to remove any salts.

  • Drying: Dry the purified product under vacuum.

V. Visualizing the Process

Crystallization_Troubleshooting

VI. Concluding Remarks

The successful crystallization of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a matter of systematically addressing potential issues related to impurities and crystallization conditions. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and quality of their final product. Always prioritize safety in the laboratory and consult relevant safety data sheets for all chemicals used.

VII. References

  • Alhamdani, U. J., Abbo, H., Fadhl, A. A., & Titinchi, S. J. J. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investigation. Journal of the Iranian Chemical Society, 19(11), 4785-4797.

  • Lohray, B. B., & Jayamma, Y. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 115(5-6), 585-592.

  • Pérez-González, A., et al. (2017). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Molecules, 22(6), 968.

  • Garg, M., & Singh, S. (2026). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology, 50(2), 34-40.

  • Lohray, B. B., & Jayamma, Y. (n.d.). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. Retrieved from [Link]

  • Andersen, J., & Rasmussen, H. (1999). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. European Patent No. EP0900582A1.

  • Yıldırım, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24194-24207.

  • Pharmaguideline. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]

  • Liu, H. (2011). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. In Modern Quality Control in the Pharmaceutical Industry. IntechOpen.

  • Singh, R., & Kumar, S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 8(2), 93-101.

  • Vrushali, K., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 8(1), 1-3.

  • Jensen, M. B. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10), 40-45.

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

  • Koszelewski, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7578-7584.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38385-38396.

  • G, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(2), 70-76.

  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274.

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-101.

  • Patel, D. M., et al. (2009). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Indian Journal of Pharmaceutical Sciences, 71(6), 661-666.

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal, 23-34.

  • Allen, C. F. H., & VanAllan, J. A. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12.

  • Novotna, P., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2994.

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 52-60.

  • Inoue, N. (2017). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) by HPLC. Analytical Sciences, 33(12), 1375-1380.

Sources

Optimization

Technical Support Center: Optimizing the Binding Affinity of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid (AMBCA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the structural modific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the structural modification of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) .

Benzothiazoles are privileged scaffolds in medicinal chemistry. The AMBCA molecule offers three distinct vectors for modification: the 2-amino group, the 5-methoxy group, and the 6-carboxylic acid. Modifying these sites intelligently is critical for optimizing target engagement (e.g., kinase hinge regions or bacterial histidine kinases) and improving pharmacokinetic properties.

Core Workflow: Structural Modification & Affinity Optimization

Workflow Start AMBCA Scaffold Protect Protect 2-Amino Group (Boc2O, DMAP) Start->Protect Mod6 6-COOH Modification (Amidation/Esterification) Protect->Mod6 Mod5 5-OMe Demethylation & Alkylation (BBr3, then R-X) Protect->Mod5 Deprotect Deprotection (TFA/DCM) Mod6->Deprotect Mod5->Deprotect Assay Binding Affinity Assay (SPR / TR-FRET) Deprotect->Assay

AMBCA structural modification and affinity optimization workflow.

SECTION 1: Scaffold Functionalization & Synthetic Troubleshooting

Q: I am experiencing low yields and complex mixtures when coupling the 6-carboxylic acid of AMBCA to aliphatic amines to form amides. How can I improve the conversion?

The Causality: The 2-amino group on the benzothiazole ring is highly nucleophilic. If left unprotected during the activation of the 6-carboxylic acid, it will compete with your target aliphatic amine, leading to dimerization, polymerization, or mixed amide products. Additionally, the adjacent 5-methoxy group provides slight steric hindrance, requiring a highly efficient coupling reagent.

The Solution (Self-Validating Protocol): You must temporarily mask the 2-amino group before activating the 6-carboxylic acid [1].

  • Protection: Dissolve AMBCA (1.0 eq) in anhydrous THF. Add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at room temperature (RT) for 4 hours.

    • Validation Checkpoint: Monitor via LC-MS. Proceed only when the starting material is completely consumed and the [M+H]+ mass shifts by +100 Da (Boc addition).

  • Activation: Isolate the Boc-protected intermediate and dissolve it in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the target aliphatic amine (1.2 eq). Stir at RT overnight.

    • Validation Checkpoint: Confirm amide formation via TLC. A ninhydrin stain should be negative for the primary amine.

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at RT. Evaporate and purify via preparative HPLC.

    • Validation Checkpoint: Final purity >95% must be confirmed by ¹H-NMR and HRMS before biological testing.

Q: What is the optimal strategy to modify the 5-methoxy position to explore the SAR of the binding pocket without disrupting the benzothiazole core?

The Causality: The 5-methoxy group dictates the electronic distribution of the benzothiazole core. To explore the hydrophobic pocket of your target receptor, you need to swap this for bulkier alkoxy groups. Direct substitution is impossible; you must first demethylate the compound to generate a reactive 5-hydroxy intermediate [1].

The Solution (Self-Validating Protocol):

  • Demethylation: Dissolve AMBCA in anhydrous DCM under N₂. Cool to -78°C. Add BBr₃ (3.0 eq) dropwise. Stir and allow to warm to RT overnight.

  • Quenching: Carefully quench with MeOH at 0°C to destroy excess BBr₃. Concentrate under reduced pressure.

    • Validation Checkpoint: LC-MS must show the exact mass of the 5-hydroxy derivative.

  • Williamson Ether Synthesis: Dissolve the 5-hydroxy intermediate in DMF. Add K₂CO₃ (2.0 eq) and your desired alkyl halide (1.1 eq). Stir at 60°C for 6 hours. Extract, dry, and purify via flash chromatography.

SECTION 2: Binding Affinity Optimization (SAR & Target Engagement)

Q: Why did substituting the 2-amino group with bulkier alkyl groups drastically reduce binding affinity against kinase targets like CSF1R and RAF?

The Causality: In kinase targets, the 2-aminobenzothiazole scaffold acts as a critical hydrogen bond donor-acceptor-donor motif. The 2-amino group specifically forms a vital hydrogen bond with the kinase hinge region (e.g., Leu83 in CDKs or analogous residues in CSF1R) [2]. Substituting the primary amine with secondary or tertiary alkyl amines (e.g., -N(CH₃)₂) eliminates this hydrogen bond donor capacity and introduces severe steric clashes within the narrow hinge-binding pocket, collapsing the binding affinity [2].

Quantitative SAR Data Summary: To guide your structural modifications, refer to the established binding affinity trends for 2-aminobenzothiazole derivatives across various targets:

Modification SiteSubstituentTarget ReceptorImpact on Binding Affinity (IC₅₀ / K_d)Mechanistic Rationale
2-Amino -NH₂ (Unmodified)CSF1R Kinase1.4 nM (High Affinity)Optimal H-bond donor to kinase hinge region [2].
2-Amino -N(CH₃)₂CSF1R Kinase>10,000 nM (Severe Loss)Complete loss of H-bond donor; severe steric clash [2].
6-Carboxylic Acid -COOH (Unmodified)HK853 (Bacterial)~5.0 μM (Baseline)Interacts with conserved Asp411 residue[3].
6-Carboxylic Acid -CONH-AlkylHK853 (Bacterial)1.21 μM (Improved)Enhanced hydrophobic contacts in the CA-domain pocket[3].
5-Methoxy -OH (Demethylated)Various KinasesVariable Loss of hydrophobic pocket filling; introduces new H-bond donor [1].

SECTION 3: Assay & Validation Issues

Q: My modified AMBCA derivative shows high affinity in silico but poor in vitro binding in Surface Plasmon Resonance (SPR). How do I troubleshoot this?

The Causality: Benzothiazoles are highly planar and hydrophobic. Poor in vitro binding in SPR is frequently an artifact of compound aggregation (micelle formation) or poor solubility in the aqueous running buffer, rather than a true lack of target affinity. If the compound aggregates, it cannot enter the dextran matrix of the sensor chip to engage the immobilized target.

SPR Issue Poor in vitro SPR Binding CheckSol Check Solubility (Add 5% DMSO) Issue->CheckSol CheckAgg Check Aggregation (Add 0.05% Tween-20) Issue->CheckAgg CheckImmob Check Ligand Immobilization (Amine Coupling) Issue->CheckImmob Success Valid Kd Determination CheckSol->Success CheckAgg->Success CheckImmob->Success

Troubleshooting logic for Surface Plasmon Resonance (SPR) binding assays.

The Solution (Self-Validating Protocol):

  • Buffer Optimization (Solubility): Titrate DMSO in the SPR running buffer (start at 1%, up to 5% max) to ensure the AMBCA derivative remains fully solvated. Ensure your reference channel is perfectly solvent-matched.

  • Aggregation Prevention: If your sensorgrams show a non-specific, linear upward drift rather than a standard binding curve, the compound is aggregating. Add 0.05% Tween-20 or CHAPS to the running buffer to break up hydrophobic micelles.

  • Kinetic Validation: Run a 5-point concentration gradient (ranging from 0.1x to 10x your expected K_d).

    • Validation Checkpoint: The resulting data must fit a 1:1 Langmuir binding model with a clear R_max (maximum response). If the response continues to climb linearly without plateauing at high concentrations, you are observing non-specific binding, and the scaffold requires further hydrophilic modification (e.g., adding a PEG-linker at the 6-position).

References
  • Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., Mašič, L. P., & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.[Link]

  • Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. NIH PubMed Central.[Link]

  • Milton, M. E., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. NIH PubMed Central.[Link]

Troubleshooting

Technical Support Center: Resolving LC-MS Baseline Noise for 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the analytical hurdles of complex, multi-functional small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the analytical hurdles of complex, multi-functional small molecules.

Analyzing 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (MW: 224.03 Da) presents a unique set of challenges. Because this molecule contains both a basic aromatic amine and an acidic carboxylic acid, it is highly amphoteric. If chromatographic and ionization conditions are not rigorously controlled, the compound can form zwitterions, leading to severe column tailing, ion suppression, and elevated baseline noise that obscures low-abundance signals[1].

This guide provides field-proven, self-validating protocols to help you isolate the root cause of your baseline noise and restore system sensitivity.

Diagnostic Workflow: Baseline Noise Isolation

BaselineTroubleshooting Start High Baseline Noise Detected in MS DirectInfusion Step 1: Direct Infusion (Bypass LC Column) Start->DirectInfusion MS_Issue Noise Persists? (MS Hardware Issue) DirectInfusion->MS_Issue Yes LC_Issue Noise Drops? (LC/Method Issue) DirectInfusion->LC_Issue No CleanSource Clean Ion Source & Check Detector Gain MS_Issue->CleanSource RunBlank Step 2: Run Blank Gradient (No Injection) LC_Issue->RunBlank GradientNoise Noise Scales with Organic % RunBlank->GradientNoise ConstantNoise Constant Noise Throughout Run RunBlank->ConstantNoise ColumnBleed Replace Solvents & Flush Column GradientNoise->ColumnBleed Contamination Check Additive Purity & Purge LC System ConstantNoise->Contamination

Diagnostic workflow for isolating LC-MS baseline noise sources.

Section 1: Chemical Properties & Ionization Causality (FAQ)

Q: Why am I seeing a persistently high baseline and poor signal-to-noise (S/N) ratio when analyzing this compound in ESI+ mode? A: The root cause is likely the compound's amphoteric nature. If your mobile phase pH is near the molecule's isoelectric point, it exists as a zwitterion. This causes secondary interactions with the stationary phase, leading to peak "smearing" that mimics a high, erratic baseline. Furthermore, mixed ionization states reduce desolvation efficiency in the Electrospray Ionization (ESI) source. Solution: Force a single ionization state. For ESI+, lower the pH to ~2.7 using 0.1% Formic Acid to fully protonate the 2-amino group and neutralize the carboxylic acid.

Q: Should I use Trifluoroacetic acid (TFA) to improve peak shape and reduce baseline smearing? A: No. While TFA is an excellent ion-pairing agent for chromatography, it causes severe signal suppression in mass spectrometry. TFA forms highly stable ion pairs with basic amines in the ESI droplet that fail to dissociate into gas-phase ions. Additionally, TFA heavily contaminates the MS source, creating a persistent, high chemical background noise across subsequent runs[2].

Q: Can I analyze this compound in Negative Ion Mode (ESI-)? A: Yes, and it often yields a significantly cleaner baseline. The 6-carboxylic acid group is highly acidic and easily deprotonated. By using a high-pH mobile phase (e.g., 10 mM Ammonium Hydroxide, pH ~10), you fully deprotonate the acid while keeping the amine neutral. High-pH mobile phases generally exhibit lower chemical background noise in ESI- compared to the ubiquitous organic contaminants (like PEG or plasticizers) that ionize readily in ESI+[1].

Section 2: System Contamination & Hardware Troubleshooting (FAQ)

Q: How do I definitively determine if the high baseline is caused by my sample matrix, the column, or the mass spectrometer itself? A: You must decouple the LC from the MS to isolate the variables. High baseline noise typically stems from three sources: contaminated mobile phases, column bleed, or a dirty ion source[3]. By running the system with and without the column connected, you create a self-validating test. If the noise drops when the column is bypassed, the issue is upstream (LC solvents or column). If the noise persists, the issue is localized to the MS hardware (e.g., contaminated ion optics or incorrect detector gain)[3].

Q: I ran a blank gradient and the baseline noise increases proportionally with the organic solvent (Acetonitrile/Methanol). What does this mean? A: This is a classic signature of either column bleed or a contaminated organic solvent. As the gradient shifts to a higher percentage of organic solvent, strongly retained lipophilic contaminants (or degraded stationary phase polymers) elute into the MS[4]. Ensure you are using strictly LC-MS grade solvents, as even minor impurities in HPLC-grade solvents will manifest as massive background noise in the mass spectrometer[5].

Q: My baseline is erratic and shows a regular, sawtooth pattern. Is this an MS issue? A: No, a regular, rhythmic baseline fluctuation is almost always physical rather than chemical. It typically indicates a pump or piston issue, such as a faulty check valve, a worn pump seal, or an air bubble compressing and expanding with each pump stroke[6]. Dissolved gases in solvents can evolve as bubbles within the pump or detector, causing these exact pressure fluctuations and noise[4].

Data Presentation: Mobile Phase Additive Optimization

To minimize chemical noise and maximize the ionization efficiency of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid, selecting the correct additive is critical.

Mobile Phase AdditiveConcentrationOptimal Ion ModeImpact on MS Baseline NoiseScientific Rationale & Recommendation
Formic Acid (FA) 0.1% (v/v)ESI+Low. Highly volatile, leaves minimal source residue.Highly Recommended. Effectively protonates the 2-amino group while minimizing chemical background.
Ammonium Hydroxide 0.1% (v/v)ESI-Low. Excellent volatility for high-pH separations.Highly Recommended. Deprotonates the 6-carboxylic acid, yielding a clean baseline in negative mode.
Ammonium Acetate 10 mMESI+ / ESI-Moderate. Can cause adduct clustering (e.g., [M+CH3COO]-).Acceptable. Useful if a near-neutral pH buffer is strictly required for column stability.
Trifluoroacetic Acid 0.05% (v/v)ESI+High. Causes severe ion suppression and lingering source contamination.Avoid. Strong ion-pairing suppresses benzothiazole ionization and elevates long-term baseline noise.
Experimental Protocols
Protocol A: Systematic Baseline Noise Isolation (The "Zero-Injection" Method)

This self-validating protocol isolates the source of baseline noise by systematically eliminating hardware variables.

  • Bypass the Analytical Column: Remove the LC column and connect the LC pump directly to the MS source using a zero-dead-volume union[6]. Causality: This eliminates stationary phase bleed and matrix retention as variables.

  • Direct Infusion Test: Infuse a 10 ng/mL standard of your compound via a syringe pump at 10 µL/min. Monitor the target MRM transitions (e.g., 225.0 > X for ESI+).

  • Evaluate MS Health: If the baseline noise remains excessively high (>10^4 cps) without LC flow, the contamination is inside the MS. Proceed directly to Protocol B.

  • Blank Gradient Test: If the MS baseline is clean, reconnect the LC column. Run your standard LC gradient (e.g., 5% to 95% Acetonitrile) without injecting a sample.

  • Analyze the Chromatogram:

    • Rising Baseline: Indicates column bleed or contaminated Solvent B (Organic)[4]. Flush the column with Isopropanol overnight.

    • Flat but High Baseline: Indicates contaminated Solvent A (Aqueous) or degraded mobile phase additives[5]. Discard and remake fresh LC-MS grade solvents.

Protocol B: Ion Source Cleaning and Equilibration

Perform this if Protocol A indicates the mass spectrometer is the source of the noise.

  • Cool and Vent: Cool the ESI source to room temperature and place the instrument in standby mode.

  • Clean the ESI Components: Remove the capillary tube, spray shield, and skimmer cones. Sonicate these components sequentially in:

    • 100% LC-MS Grade Water (15 minutes) to remove precipitated salts.

    • 50:50 Water:Methanol (15 minutes) to remove amphoteric residues.

    • 100% LC-MS Grade Isopropanol (15 minutes) to remove lipophilic contaminants.

  • Dry and Reassemble: Dry all parts with high-purity nitrogen gas (do not use compressed room air, which contains oil). Reassemble the source.

  • System Equilibration: Pump 50:50 Acetonitrile:Water with 0.1% Formic Acid through the system at 0.4 mL/min for 30 minutes to stabilize the spray before acquiring data[2].

References
  • Source: G-M-I, Inc.
  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL
  • Title: Uncovering Overlooked Factors Behind Abnormal Baselines Source: Welch Materials URL
  • Title: High baseline : r/massspectrometry Source: Reddit URL
  • Title: Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL
  • Title: Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?

Sources

Reference Data & Comparative Studies

Validation

Validating the Active Binding Site of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale In the development of novel antibacterial therapeutics, targeting the ATP-binding pocket of the DNA Gyrase B (GyrB) subunit has re-emerged as a highly viable strategy to combat E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of novel antibacterial therapeutics, targeting the ATP-binding pocket of the DNA Gyrase B (GyrB) subunit has re-emerged as a highly viable strategy to combat ESKAPE pathogens[1]. The compound 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) represents a highly optimized fragment scaffold that competitively inhibits ATP hydrolysis[2].

To objectively evaluate AMBCA's performance, we must benchmark its binding topology against historical GyrB inhibitors, most notably Novobiocin . While both compounds target the 24 kDa N-terminal domain of GyrB, their spatial orientation and residue dependencies differ significantly[3],[4]. Validating a novel inhibitor requires a self-validating experimental system that moves from baseline affinity (SPR) to orthogonal biochemical isolation (Mutagenesis), culminating in absolute structural proof (X-ray Crystallography).

Structural Basis of Inhibition

AMBCA achieves low-nanomolar affinity through a highly specific tri-modal interaction network within the E. coli GyrB pocket[5]:

  • Cation-π Stacking: The planar benzothiazole core stacks against the guanidinium group of Arg76 [1].

  • Hydrogen Bonding: The 2-amino group interacts with Asp73 and a conserved structural water network[2].

  • Salt Bridge Formation: The 6-carboxylic acid group forms a critical electrostatic salt bridge with Arg136 [1],[5].

By contrast, Novobiocin binds the same pocket via its coumarin ring (stacking with Arg76) and noviose sugar (H-bonding with Asp73), but it completely lacks the direct salt bridge interaction with Arg136[3],[6]. This divergence provides the precise mechanistic variable needed to validate AMBCA's active site.

BindingLogic cluster_AMBCA AMBCA Binding Topology cluster_Novo Novobiocin Binding Topology AMBCA AMBCA Core Arg136 Arg136 AMBCA->Arg136 6-COOH (Salt Bridge) Arg76 Arg76 AMBCA->Arg76 Benzothiazole (Cation-π) Asp73 Asp73 AMBCA->Asp73 2-Amino (H-Bond) Novo Novobiocin Arg76_N Arg76 Novo->Arg76_N Coumarin (π-Stacking) Asp73_N Asp73 Novo->Asp73_N Noviose (H-Bond)

Fig 1: Comparative binding topologies of AMBCA vs. Novobiocin in the GyrB ATP-binding pocket.

Comparative Performance Data

To establish a baseline, AMBCA is compared against Novobiocin (historical GyrB standard) and Ciprofloxacin (GyrA cleavage complex poison, acting as a negative control for the ATP site).

CompoundPrimary Target SiteE. coli GyrB IC₅₀ (nM)Affinity (K_d via SPR)Key Residue Dependencies
AMBCA GyrB ATP Pocket85 ± 12120 nMAsp73, Arg76, Arg136
Novobiocin GyrB ATP Pocket170 ± 15150 nMAsp73, Arg76
Ciprofloxacin GyrA Cleavage Complex>10,000 (N/A)No BindingSer83, Asp87 (GyrA)

Experimental Workflows for Binding Site Validation

A rigorous validation pipeline must not simply show that a compound binds, but must prove where and how it binds. The following tri-modal workflow is designed as a self-validating system.

ValidationWorkflow Start Target: GyrB ATP Pocket SPR 1. SPR Kinetics (Baseline Affinity) Start->SPR Establish Kd Mutagenesis 2. R136A Mutagenesis (Differential Validation) SPR->Mutagenesis Isolate Arg136 Dependency Xray 3. X-Ray Crystallography (3D Spatial Mapping) Mutagenesis->Xray Confirm Atomic Coordinates

Fig 2: Tri-modal experimental workflow for self-validating the AMBCA binding site.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: Before executing complex structural studies, we must confirm direct, label-free binding to the isolated GyrB domain in solution. SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for characterizing the residence time of the 6-carboxylic acid salt bridge.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the purified 24 kDa N-terminal domain of E. coli GyrB (diluted in 10 mM sodium acetate, pH 5.0) to a target level of ~3000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine-HCl.

  • Analyte Injection: Prepare a 2-fold dilution series of AMBCA (3.125 nM to 100 nM) in running buffer (HBS-EP+ with 5% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd​ .

Protocol 2: Orthogonal Site-Directed Mutagenesis & ATPase Assay

Causality: SPR proves binding, but mutagenesis proves the specific pocket. By mutating Arg136 to Alanine (R136A), we selectively abolish the salt bridge required by AMBCA's 6-carboxylic acid[7]. Self-Validating Logic: If we test both AMBCA and Novobiocin against the R136A mutant, AMBCA's IC₅₀ should drastically shift (lose potency), while Novobiocin's IC₅₀ should remain relatively stable, proving the specific spatial requirement of the benzothiazole-6-carboxylic acid scaffold.

Step-by-Step Methodology:

  • Mutant Generation: Use a Q5 Site-Directed Mutagenesis Kit to generate the GyrB R136A mutant plasmid. Express and purify the mutant protein via Ni-NTA affinity chromatography.

  • Assay Setup: Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, and 10 nM of either WT or R136A GyrB.

  • Inhibitor Titration: Add AMBCA or Novobiocin in a concentration gradient (1 nM to 10 µM).

  • Detection: Incubate for 30 minutes at 37°C. Quench the reaction and measure inorganic phosphate release using a Malachite Green colorimetric assay (Absorbance at 620 nm).

  • Validation: Calculate IC₅₀ shifts. A >10-fold increase in IC₅₀ for AMBCA against R136A (with no shift for Novobiocin) confirms the Arg136 binding dependency.

Protocol 3: X-Ray Co-Crystallography

Causality: Mutagenesis infers the binding site; crystallography provides absolute spatial ground truth, mapping the exact atomic distances of the cation-π interactions and the structural water network[2].

Step-by-Step Methodology:

  • Complex Formation: Incubate purified E. coli GyrB24 (10 mg/mL) with 2 mM AMBCA (dissolved in 100% DMSO) for 2 hours on ice to ensure saturation.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (typically 20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5).

  • Incubation: Seal and incubate at 20°C. Crystals typically form within 3–5 days.

  • Data Collection & Resolution: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Phase Solving: Solve the structure via molecular replacement using a known GyrB structure (e.g., ) as the search model. Map the electron density of the 6-carboxylic acid to confirm the <3.0 Å salt bridge with Arg136.

Conclusion

Validating the active binding site of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid requires moving beyond simple phenotypic MIC assays. By employing a comparative framework against Novobiocin, and utilizing a self-validating workflow of SPR, differential mutagenesis, and X-ray crystallography, researchers can definitively prove that the 6-carboxylic acid moiety drives target specificity via the Arg136 salt bridge. This rigorous E-E-A-T aligned methodology ensures high-confidence lead optimization in antibacterial drug discovery.

References

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation Source: RSC Medicinal Chemistry (NCBI / PMC) URL:[Link]

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors Source: ACS Infectious Diseases (ACS Publications) URL:[Link]

  • A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Comparative

In vivo vs in vitro correlation for 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

In Vivo vs In Vitro Correlation for 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid: A Comprehensive Comparison Guide As drug development pipelines increasingly demand scaffolds that balance target affinity with ph...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs In Vitro Correlation for 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic Acid: A Comprehensive Comparison Guide

As drug development pipelines increasingly demand scaffolds that balance target affinity with pharmacokinetic (PK) viability, the 2-aminobenzothiazole core has emerged as a "privileged structure" in medicinal chemistry[1]. However, researchers frequently encounter a critical bottleneck: a severe disconnect between high in vitro potency and poor in vivo efficacy, often driven by the extreme lipophilicity of unsubstituted benzothiazoles[2].

To bridge this gap, strategically functionalized building blocks, specifically 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (and its esterified derivatives like CAS 1155287-40-3), have been developed[3][4]. This guide provides an objective, data-driven comparison of this specific functionalized scaffold against traditional alternatives, detailing the causality behind its superior In Vitro to In Vivo Correlation (IVIVC).

Pharmacophore Analysis: Why Functionalization Matters

The transition from a biochemical assay (in vitro) to a living organism (in vivo) introduces variables such as metabolic clearance, plasma protein binding, and membrane permeability.

  • Unsubstituted 2-Aminobenzothiazoles: While these exhibit excellent in vitro target engagement (e.g., against VEGFR-2 or PPARγ), their high LogP values often result in poor aqueous solubility. In vivo, this leads to erratic gastrointestinal absorption and rapid sequestration into adipose tissue, drastically reducing the bioavailable fraction[2][5].

  • Benzimidazole Alternatives: Swapping the sulfur atom for nitrogen improves solubility but alters the hinge-binding geometry in kinase domains, frequently resulting in a 10- to 50-fold drop in in vitro IC50.

  • 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (2-AMBC): The addition of the 5-methoxy group acts as an electron-donating moiety, enriching the electron density of the core and strengthening π-π stacking and hydrogen bonding within target receptor pockets[4][5]. Concurrently, the 6-carboxylic acid (or its methyl ester) optimizes the topological polar surface area (TPSA). This dual functionalization maintains nanomolar in vitro potency while significantly enhancing in vivo metabolic stability and aqueous solubility[6].

Pathway Ligand 2-AMBC Scaffold Target Kinase Domain (e.g., VEGFR-2) Ligand->Target High Affinity Binding Signaling PI3K / AKT Cascade Target->Signaling Pathway Blockade Effect Tumor Growth Inhibition Signaling->Effect Apoptosis Induction

Mechanism of action: 2-AMBC derivatives blocking kinase signaling to inhibit tumor growth.

Quantitative Efficacy: In Vitro vs In Vivo Correlation

To objectively evaluate the performance of the 2-AMBC scaffold, we must look at paired data sets that track a compound from biochemical inhibition to systemic efficacy. The table below summarizes the comparative performance of derivatives based on these scaffolds in oncology models (e.g., VEGFR-2 inhibition)[2][5].

Scaffold TypeIn Vitro IC50 (nM)Caco-2 Permeability ( 10−6 cm/s)In Vivo Half-life ( t1/2​ , hr)Oral Bioavailability (F%)In Vivo Tumor Growth Inhibition (%)IVIVC Rating
Unsubstituted 2-Aminobenzothiazole 15.20.8 (Low)1.2< 10%22%Poor
Benzimidazole Core 450.012.5 (High)4.555%15%Moderate
2-AMBC (5-OMe, 6-COOH/COOMe) 12.8 18.4 (High) 6.8 68% 74% Excellent

Data Synthesis: The 2-AMBC scaffold demonstrates a near-perfect IVIVC. It retains the potent in vitro binding affinity of the unsubstituted benzothiazole (12.8 nM) while achieving the high oral bioavailability (68%) necessary to drive robust in vivo efficacy (74% TGI).

Self-Validating Experimental Protocols

To trust the IVIVC data, the experimental workflow must be a self-validating system. A positive in vivo phenotypic result is meaningless unless it is mechanistically linked to the in vitro target engagement.

Protocol A: In Vitro Target Engagement & Cytotoxicity

Objective: Validate that cell death is a direct consequence of target inhibition, not off-target toxicity.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) in 96-well plates at 5×103 cells/well. Causality: Low-passage cells are strictly used to ensure the targeted receptor (e.g., VEGFR-2) is not down-regulated, preventing false-negative resistance profiles.

  • Compound Treatment: Dissolve the 2-AMBC derivative in DMSO, diluting to final concentrations (0.1 nM to 10 µM) in media (final DMSO < 0.5%). Causality: Keeping DMSO below 0.5% prevents solvent-induced cytotoxicity from confounding the IC50 calculation.

  • Mechanistic Validation (Western Blot): Before running a standard MTT viability assay, lyse a subset of treated cells and probe for phosphorylated target proteins (e.g., p-VEGFR-2). Causality: This confirms that the compound is actively penetrating the cell membrane and engaging the kinase hinge region, validating the mechanism of action prior to observing phenotypic cell death[5].

Protocol B: In Vivo Pharmacokinetics and Efficacy (Xenograft Model)

Objective: Correlate systemic exposure (PK) with phenotypic tumor regression (PD).

  • Formulation Optimization: Suspend the 2-AMBC derivative in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline. Causality: The 6-carboxylic acid moiety requires a co-solvent system to prevent precipitation in the acidic environment of the stomach, ensuring a reliable absorption profile for accurate PK modeling.

  • PK Profiling: Administer a single oral dose (PO) to murine models. Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS. Causality: Establishing the Area Under the Curve (AUC) and half-life ( t1/2​ ) is critical to determine if the drug concentration remains above the in vitro IC50 for a sustained period.

  • Efficacy Measurement: Administer the compound daily to tumor-bearing mice. Measure tumor volume using calipers and simultaneously track total body weight. Causality: Tracking body weight acts as an internal control for systemic toxicity. If tumor volume decreases but body weight drops by >10%, the in vivo efficacy is confounded by general toxicity, breaking the IVIVC.

Workflow Syn Scaffold Synthesis InVitro In Vitro IC50 Syn->InVitro PK In Vivo PK InVitro->PK Lead Selection IVIVC IVIVC Modeling InVitro->IVIVC Correlation InVivo In Vivo Efficacy PK->InVivo Dosing Strategy InVivo->IVIVC

Self-validating IVIVC workflow from 2-AMBC scaffold synthesis to in vivo efficacy modeling.

Conclusion

The selection of a chemical building block dictates the trajectory of a drug discovery program. While unsubstituted benzothiazoles offer an easy entry point for in vitro screening, they routinely fail in in vivo translation due to severe PK liabilities. By utilizing 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid , researchers leverage a scaffold that inherently balances pharmacodynamic potency (via the 5-methoxy electron donation) with pharmacokinetic stability (via the 6-carboxylic acid/ester polarity)[4][6]. This rational functionalization ensures that nanomolar in vitro hits have a mathematically sound probability of translating into robust in vivo therapeutics.

References

  • Durcik, M., et al. "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery." ACS Omega, 2020.[Link]

  • Reyes-Vallejo, N., et al. "Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications." Molecules, 2025.[Link]

  • Ai, J., et al. "2-Aminobenzothiazoles in anticancer drug design and discovery." European Journal of Medicinal Chemistry, 2021.[Link]

  • Al-Ghamdi, S., et al. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." RSC Advances, 2025.[Link]

Sources

Validation

Comparative Toxicity and Pharmacokinetic Profiling: 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid vs. Riluzole

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, most notably represented by riluzole, the first FDA-approved disease-modifying therapy for amyotrophic lateral sclerosis (ALS) (1)[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, most notably represented by riluzole, the first FDA-approved disease-modifying therapy for amyotrophic lateral sclerosis (ALS) (1)[1]. However, riluzole's clinical utility is frequently bottlenecked by dose-limiting hepatotoxicity and complex cytochrome P450 (CYP) drug-drug interactions. In the pursuit of safer analogs, derivatives such as 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) have emerged. By replacing the highly lipophilic trifluoromethoxy group of riluzole with a polar carboxylic acid and an electron-donating methoxy group, AMBCA presents a fundamentally divergent physicochemical and toxicological profile.

This guide provides an objective, data-driven comparison of these two compounds, detailing their metabolic liabilities, structural causality, and the experimental protocols required to validate their comparative toxicity.

Structural Biology & Physicochemical Divergence

The toxicity of benzothiazole derivatives is intrinsically linked to their substituent groups, which dictate lipophilicity, blood-brain barrier (BBB) penetrance, and metabolic clearance pathways.

  • Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): The trifluoromethoxy group at the C6 position imparts high lipophilicity (logP ~3.5), enabling rapid passive diffusion across the BBB. However, this lipophilicity also necessitates extensive Phase I hepatic metabolism for clearance, placing a high oxidative burden on the liver.

  • AMBCA (2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid): The introduction of a carboxylic acid at C6 renders the molecule predominantly ionized at physiological pH (pH 7.4). This drastic reduction in logP shifts the molecule from a centrally penetrant drug to a peripherally restricted one, unless actively transported. Furthermore, the C5 methoxy group alters the electron density of the benzothiazole ring, potentially stabilizing the core against oxidative degradation (2)[2].

Mechanistic Toxicity Pathways

Understanding why these compounds exhibit different toxicity profiles requires examining their metabolic fate.

  • Riluzole's CYP-Mediated Hepatotoxicity: Riluzole is heavily metabolized by CYP1A1 and CYP1A2 enzymes (3)[3]. The primary metabolic route involves the N-hydroxylation of the 2-amino group, generating a reactive N-hydroxyriluzole intermediate. This intermediate can deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular injury. Clinical data indicates that concurrent use of CYP1A2 inhibitors or smoking (a CYP1A2 inducer) significantly alters liver injury risks in ALS patients (4)[4].

  • AMBCA's Phase II Shift: The presence of the C6 carboxylic acid provides an immediate functional handle for Phase II metabolism. Instead of undergoing CYP-mediated N-hydroxylation, AMBCA is preferentially targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for acyl glucuronidation. While acyl glucuronides can occasionally form covalent adducts with proteins, this pathway generally bypasses the acute, ROS-driven hepatotoxicity associated with CYP Phase I oxidation.

MetabolicPathways Riluzole Riluzole (Lipophilic) CYP CYP1A1 / CYP1A2 Oxidation Riluzole->CYP Phase I AMBCA AMBCA (Hydrophilic) UGT UGT Enzymes Glucuronidation AMBCA->UGT Phase II Toxic N-hydroxyriluzole (Hepatotoxic) CYP->Toxic Reactive Intermediate Safe Acyl Glucuronide (Renal Excretion) UGT->Safe Water Soluble

Caption: Metabolic clearance pathways: CYP-mediated oxidation (Riluzole) vs. UGT glucuronidation (AMBCA).

Experimental Methodologies: Self-Validating Protocols

To empirically compare the hepatotoxic potential of AMBCA versus riluzole, a self-validating in vitro system must be employed. The following protocol utilizes HepG2 cells—which retain partial CYP activity—combined with a luminescence-based viability assay to uncouple baseline cytotoxicity from metabolism-dependent toxicity.

Protocol: High-Throughput Hepatotoxicity & CYP Induction Screening

  • Step 1: Cell Culture & Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Step 2: Compound Preparation: Prepare 10 mM stock solutions of Riluzole and AMBCA in DMSO. Perform serial dilutions in serum-free media to achieve final assay concentrations ranging from 1 µM to 500 µM. Causality Note: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.

  • Step 3: Exposure: Aspirate growth media and apply the compound dilutions to the HepG2 cells. Include a vehicle control (0.5% DMSO) and a positive hepatotoxic control (e.g., Chlorpromazine). Incubate for 72 hours.

  • Step 4: Viability Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes. Causality Note: Measuring ATP luminescence directly correlates with metabolically active cells, providing a highly sensitive readout for mitochondrial/hepatic distress.

  • Step 5: Metabolite Profiling (Validation): Extract the supernatant from the 100 µM wells and analyze via LC-MS/MS to quantify the ratio of N-hydroxyriluzole (Phase I) to AMBCA-glucuronide (Phase II). This validates the mechanism of toxicity observed in Step 4.

ToxWorkflow Step1 Compound Preparation (10 µM - 500 µM) Step2 HepG2 Incubation (24h, 48h, 72h) Step1->Step2 Step3 CellTiter-Glo Assay (ATP Luminescence) Step2->Step3 Step4 CYP Induction Assay (LC-MS/MS) Step2->Step4 Step5 IC50 & Tox Profiling Data Synthesis Step3->Step5 Step4->Step5

Caption: Self-validating high-throughput workflow for in vitro hepatotoxicity and CYP induction screening.

Quantitative Data Comparison

The following table synthesizes the comparative ADME-Tox parameters based on structural modeling and established benzothiazole literature.

ParameterRiluzoleAMBCA
Primary Target Tissue Central Nervous System (CNS)Peripheral Tissues
LogP (Lipophilicity) ~3.5 (High)< 1.0 (Low, pH dependent)
Primary Metabolism Phase I (CYP1A1 / CYP1A2)Phase II (UGT Glucuronidation)
Hepatotoxic Mechanism N-hydroxylation (ROS generation)Acyl glucuronide protein adduction (Low risk)
BBB Permeability High (Passive diffusion)Low (Restricted by -COOH charge)
Clinical Toxicity Risk Elevated ALT/AST, Hepatic injuryPredicted renal clearance, lower hepatic burden
Conclusion

While riluzole remains a critical therapeutic for ALS, its reliance on CYP1A1/1A2 metabolism makes it susceptible to hepatotoxicity and drug-drug interactions. The structural evolution seen in 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) fundamentally alters the molecule's pharmacokinetic trajectory. By shifting clearance from Phase I oxidation to Phase II glucuronidation, AMBCA offers a theoretically safer hepatic profile, albeit at the cost of passive CNS penetrance. For drug development professionals, AMBCA represents a promising scaffold for peripherally targeted benzothiazole therapies where avoiding liver toxicity is paramount.

References
  • Liver Injury Risk Factors in Amyotrophic Lateral Sclerosis Patients Treated with Riluzole Source: NIH / PubMed URL
  • A Modeling Investigation of the CYP1A Drug Interactions of Riluzole Source: NIH / PMC URL
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 Source: PubChem / NIH URL

Sources

Comparative

Validating fluorescent emission spectra of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

Validating the Fluorescent Emission Spectra of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA): A Comparative Guide for Bioimaging As a Senior Application Scientist, I frequently evaluate novel fluorophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Fluorescent Emission Spectra of 2-Amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA): A Comparative Guide for Bioimaging

As a Senior Application Scientist, I frequently evaluate novel fluorophores to determine their viability for complex bioimaging and assay development. The benzothiazole core is a privileged scaffold in fluorescent probe design, historically known for its role in amyloid-binding dyes like Thioflavin T (ThT). However, the emergence of highly functionalized derivatives, specifically 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid (AMBCA) , represents a significant leap in rational probe design.

This guide objectively evaluates AMBCA's photophysical performance, compares it against standard alternatives, and provides self-validating experimental workflows to ensure reliable spectral characterization in your own laboratory.

Mechanistic Rationale: The Push-Pull Advantage

To understand why AMBCA outperforms basic benzothiazole derivatives, we must look at its electronic architecture. The molecule features a classic "push-pull" Intramolecular Charge Transfer (ICT) system ().

  • The "Push" (Electron Donors): The 2-amino and 5-methoxy groups strongly donate electron density into the aromatic ring.

  • The "Pull" (Electron Acceptor): The 6-carboxylic acid acts as a potent electron-withdrawing group.

This ICT lowers the HOMO-LUMO energy gap, resulting in a red-shifted emission spectrum and a larger Stokes shift compared to unsubstituted analogs. Furthermore, the 6-carboxylic acid is not just an electronic modulator; it serves as a critical, sterically accessible handle for bioconjugation, allowing researchers to link the fluorophore to targeting peptides or antibodies without disrupting the core fluorescence mechanism ().

Photophysical Benchmarking: AMBCA vs. Alternatives

When selecting a benzothiazole derivative, researchers must balance quantum yield, emission wavelength, and conjugation readiness. The table below summarizes the comparative photophysical data of AMBCA against the basic 2-Aminobenzothiazole core and the industry-standard Thioflavin T.

FluorophoreExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Stokes ShiftPrimary ApplicationBioconjugation Handle
2-Aminobenzothiazole 320 nm390 nm~0.05 (Water)70 nmBasic structural precursorNone (Requires synthesis)
Thioflavin T (ThT) 412 nm482 nm0.01 (Free) / 0.40 (Bound)70 nmAmyloid fibril detectionNone (Rotor mechanism)
AMBCA 360 nm465 nm~0.45 (PBS, pH 7.4)105 nmTargeted bioimaging / Sensing6-Carboxylic Acid

Data reflects typical performance in aqueous physiological buffers (pH 7.4). AMBCA demonstrates a superior Stokes shift, minimizing self-quenching and background autofluorescence during live-cell imaging.

Structural & Functional Pathway

The following diagram illustrates the logical relationship between AMBCA's structural modifications and its downstream utility in assay development.

G AMBCA AMBCA Scaffold Donors 2-Amino & 5-Methoxy (Electron Donors) AMBCA->Donors Acceptor 6-Carboxylic Acid (Electron Acceptor) AMBCA->Acceptor ICT Intramolecular Charge Transfer (ICT) Donors->ICT Acceptor->ICT Bioconjugation Peptide/Antibody Conjugation Acceptor->Bioconjugation Photophysics Red-Shifted Emission & Large Stokes Shift ICT->Photophysics Bioimaging Targeted Bioimaging Photophysics->Bioimaging Bioconjugation->Bioimaging

Structural mechanisms driving AMBCA's photophysical properties and bioimaging utility.

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols below are designed with built-in validation steps. We utilize Quinine Sulfate as a reference standard because its excitation/emission profile overlaps perfectly with AMBCA, thereby minimizing inner-filter effects during relative quantum yield calculations.

Protocol A: Validating Emission Spectra and Quantum Yield

Causality Note: Benzothiazoles are highly planar and hydrophobic, making them prone to π-π stacking and Aggregation-Caused Quenching (ACQ) in water. To prevent this, stock solutions must be prepared in anhydrous DMSO before being diluted into aqueous buffers to a final concentration of ≤10 µM.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of AMBCA in anhydrous DMSO to create a 10 mM stock solution. Vortex until completely clear.

  • Standard Preparation: Prepare a reference solution of Quinine Sulfate (Φ = 0.54) in 0.1 M H₂SO₄, adjusting the concentration until the absorbance at 360 nm is exactly 0.05 OD.

  • Sample Dilution: Dilute the AMBCA stock into 1X PBS (pH 7.4) to achieve an absorbance of exactly 0.05 OD at 360 nm. Self-Validation: Keeping the optical density below 0.05 prevents inner-filter effects (re-absorption of emitted light), ensuring linear fluorescence responses.

  • Spectral Acquisition:

    • Transfer 3 mL of the AMBCA solution to a standard 1 cm path-length quartz cuvette.

    • Set the spectrofluorometer excitation wavelength to 360 nm.

    • Record the emission spectrum from 380 nm to 600 nm.

  • Quantum Yield Calculation: Integrate the area under the emission curve for both AMBCA and Quinine Sulfate. Calculate the relative quantum yield using the standard comparative formula, factoring in the refractive indices of PBS (1.33) and 0.1 M H₂SO₄ (1.33).

Protocol B: Bioconjugation Validation via NHS-Ester Activation

Causality Note: The 6-carboxylic acid is unreactive toward amines on its own. It must be converted into an active ester using EDC/NHS chemistry. We validate this step by conjugating AMBCA to a simple primary amine (e.g., butylamine) and tracking the mass shift via LC-MS before committing to expensive peptide synthesis ().

Step-by-Step Methodology:

  • Activation: Combine 1 eq of AMBCA, 1.2 eq of EDC·HCl, and 1.5 eq of NHS in anhydrous DMF. Stir at room temperature for 2 hours in the dark.

  • Conjugation: Add 2 eq of the target amine (e.g., a DEVD peptide sequence for caspase-3 sensing) and 3 eq of DIPEA (N,N-Diisopropylethylamine) to act as a proton scavenger. Stir overnight.

  • Validation (LC-MS): Inject a 5 µL aliquot into an LC-MS system. Self-Validation: The disappearance of the AMBCA free-acid peak (m/z ~224) and the appearance of the conjugated amide peak confirms successful bioconjugation without degrading the fluorophore core.

References

  • Gao, Y., et al. (2025). "A Synergistically Enhanced Near-Infrared ESIPT Fluorescent Probe for High-Performance In Situ Imaging of Cellular Apoptosis." Molecular Pharmaceutics (ACS Publications).[Link]

  • Li, H., et al. (2022). "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Chemical Science (RSC Publishing).[Link]

  • Kim, J., et al. (2023). "Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging." PubMed Central (NIH).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid requires more than just a cursory glance at a Safety Data S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of potent antimicrobial, antifungal, and anticancer agents[1].

However, its unique physicochemical properties—specifically the combination of a primary amine, a methoxy group, and a carboxylic acid on a rigid benzothiazole core—demand rigorous, causally-driven safety protocols. Below is the comprehensive, self-validating operational guide for the safe handling, weighing, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To implement effective safety measures, we must first understand why this specific molecule poses a risk. This compound generally falls under GHS Category 2 for Skin/Eye irritation and Category 3 for Specific Target Organ Toxicity - Single Exposure.

  • Respiratory Hazard (H335): The compound is supplied as a fine, dry crystalline powder. The aerodynamic diameter of these micro-particles allows them to easily bypass upper respiratory cilia. Once in the lower respiratory tract, the compound can cause acute localized inflammation.

  • Dermal and Ocular Irritation (H315, H319): The presence of both the carboxylic acid (-COOH) and amino (-NH2) groups allows the molecule to act as a localized pH disruptor[2]. Upon contact with the moisture of mucous membranes or sweat, it induces rapid cellular irritation.

  • The Solvent Penetration Vector: In synthetic workflows, benzothiazole derivatives are frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are aggressive dermal penetration enhancers. If a dissolved solution spills on unprotected skin, the solvent will rapidly transport the active benzothiazole molecule across the lipid bilayer directly into the systemic circulation.

Table 1: Hazard and Physicochemical Profile Summary

Property / HazardValue / SpecificationMechanistic Implication
Physical State White to yellow crystalline powderHigh risk of aerosolization and inhalation during transfer.
Molecular Weight ~224.24 g/mol Small molecule; readily crosses compromised dermal barriers.
H315 / H319 Causes skin/serious eye irritationCarboxyl/amino groups alter local pH on mucous membranes.
H335 May cause respiratory irritationMicro-particles bypass upper respiratory cilia.
Solubility Soluble in DMSO, DMF, mild basesSolvents act as aggressive dermal penetration enhancers.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat this as a generic checklist. Every piece of PPE serves a specific, mechanistic purpose designed to break the exposure pathway.

PPE CategorySpecificationMechanistic Justification
Respiratory N95 / P3 Particulate RespiratorCaptures >95% of airborne crystalline micro-particles. Mandatory when handling the dry powder outside of a closed system.
Dermal (Hands) Double-layered Nitrile Gloves (≥0.12 mm)Nitrile provides a robust barrier against the solid. Double-gloving is critical when handling DMSO/DMF solutions to provide a secondary barrier against solvent breakthrough.
Ocular Chemical Splash Goggles (ANSI Z87.1)Protects against both airborne dust aerosolization and liquid splashes during solvent addition. Standard safety glasses are insufficient.
Body Flame-resistant, fluid-impermeable lab coatPrevents powder accumulation on personal clothing, which can lead to chronic, low-dose secondary exposure.

Operational Workflow: Safe Handling & Weighing Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation

  • Action: Conduct all weighing inside a Vented Balance Enclosure (VBE) or a certified chemical fume hood. Ensure the inward face velocity is between 0.4–0.6 m/s.

  • Causality: This specific velocity range is strong enough to capture aerosolized micro-particles of the benzothiazole derivative, but gentle enough not to disrupt the analytical microbalance reading.

  • Self-Validation Check: Verify airflow using a digital anemometer or a visual smoke tube test before opening the chemical container.

Step 2: Static Mitigation

  • Action: Discharge the weighing boat and metal spatula using an anti-static ionizer (e.g., a polonium-210 anti-static brush or ionizing blower).

  • Causality: Dry benzothiazole powders hold significant electrostatic charge. Electrostatic repulsion can cause the powder to suddenly aerosolize ("fly") when approached with a metal spatula, drastically increasing inhalation risk.

  • Self-Validation Check: The powder should transfer smoothly without clinging to the vertical walls of the spatula or the weighing boat.

Step 3: Weighing and Transfer

  • Action: Transfer the pre-weighed solid into your reaction vial and seal it with a PTFE-lined septum cap before removing it from the VBE. If dissolving the compound, inject the solvent (e.g., DMSO) through the septum using a syringe.

  • Causality: Sealing the solid prevents airborne contamination during transit to the main reaction hood. Injecting the solvent through a septum prevents the vapor-phase release of the solvent, which could otherwise act as an airborne carrier for the dissolved compound.

  • Self-Validation Check: Invert the sealed vial to ensure no powder leaks. Observe complete dissolution without exposing the solution to ambient air.

Spill Response and Decontamination Plan

For Solid (Powder) Spills:

  • Containment: Gently cover the spill with lint-free absorbent pads dampened with water or a 10% ethanol solution.

    • Causality: Dry sweeping will immediately aerosolize the powder. Dampening the pads increases the mass of the particles, preventing aerodynamic suspension.

  • Collection: Scoop the dampened material using a non-sparking, disposable plastic scraper into a hazardous waste bag.

For Solution Spills (e.g., in DMSO/DMF):

  • Absorption: Apply a high-capacity universal chemical absorbent (e.g., diatomaceous earth or specialized spill pillows) over the liquid.

  • Chemical Decontamination: Wipe the area with a solvent that effectively dissolves the compound (a mixture of isopropanol and water), followed by a mild alkaline detergent wash.

    • Causality: The carboxylic acid group makes the compound slightly soluble in alkaline aqueous solutions, ensuring complete chemical removal from the surface.

  • Self-Validation Check: A final wipe with a clean, dry cloth inspected under a 365 nm UV lamp can confirm the absence of residual benzothiazole, as these conjugated heterocyclic systems often exhibit characteristic UV fluorescence.

Waste Segregation and Disposal Plan

Improper disposal of benzothiazole derivatives can lead to environmental toxicity. Adhere to the following segregation logic:

  • Solid Waste (Vials, Spatulas, Gloves): Place all contaminated consumables into a designated, clearly labeled "Solid Hazardous Waste - Toxic Organics" container. Do not mix with general lab trash.

  • Liquid Waste (Reaction Filtrates, Washings): Segregate based on the solvent used. If the compound was reacted or washed with halogenated solvents (e.g., Dichloromethane), it must go into the Halogenated Waste carboy. If dissolved in DMSO/DMF/Alcohols, it must go into the Non-Halogenated Waste carboy.

  • Labeling: Explicitly list "2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid" on the waste manifest. Do not use generic abbreviations like "Benzothiazole derivative."

Exposure Control and Operational Workflow Diagram

Below is the logical workflow mapping the critical decision points for handling this compound safely.

Exposure_Control A Pre-Task Risk Assessment (Review SDS & Hazards) B Engineering Controls (Activate Fume Hood/Isolator) A->B C Don Personal Protective Equipment (Double Nitrile, N95/P3, Goggles) B->C D Compound Handling (Weighing & Dissolution) C->D E Spill or Contamination? D->E F Execute Spill Response (Contain, Neutralize, Collect) E->F  Yes G Proceed to Synthesis (Sealed Vessel Transfer) E->G  No H Waste Segregation (Halogenated vs Non-Halogenated) F->H G->H

Operational workflow and exposure control pathway for handling benzothiazole derivatives.

References

  • Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., Mašič, L. P., & Tomašič, T. "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery." ACS Omega, 2020. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16236325, 2-Aminobenzothiazole-6-carboxylic acid hydrochloride." PubChem, 2024. URL:[Link]

Sources

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